Fluoroethylnormemantine hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
Fórmula molecular |
C12H21ClFN |
|---|---|
Peso molecular |
233.75 g/mol |
Nombre IUPAC |
3-(2-fluoroethyl)adamantan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H20FN.ClH/c13-2-1-11-4-9-3-10(5-11)7-12(14,6-9)8-11;/h9-10H,1-8,14H2;1H |
Clave InChI |
KPURUIUXBWTRPB-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3(CC1CC(C2)(C3)N)CCF.Cl |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Fluoroethylnormemantine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Fluoroethylnormemantine hydrochloride (FENM hydrochloride), a novel N-methyl-D-aspartate (NMDA) receptor antagonist. FENM has garnered significant interest for its potential therapeutic applications in neurodegenerative and psychiatric disorders, exhibiting neuroprotective, antidepressant-like, and fear-attenuating effects.[1] This document details the synthetic pathway, experimental protocols, and analytical characterization of FENM hydrochloride, presented in a format tailored for researchers and professionals in drug development.
Physicochemical Properties
This compound is a derivative of memantine, featuring a fluoroethyl group attached to the primary amine of the normemantine scaffold.[2][3] This modification allows for applications such as the use of its 18F-labeled isotopologue as a positron emission tomography (PET) tracer.[1]
| Property | Value | Reference |
| Chemical Name | N-(2-fluoroethyl)-3,5-dimethyladamantan-1-amine hydrochloride | N/A |
| Synonyms | FENM hydrochloride | [2][3] |
| CAS Number | 1639210-25-5 | [1] |
| Molecular Formula | C₁₂H₂₁ClFN | [1] |
| Molecular Weight | 233.75 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in water (>100 mM), DMSO |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from normemantine. The key transformation is the N-alkylation of the primary amine with a fluoroethylating agent. A representative synthetic scheme is outlined below, based on patented procedures.
Synthetic Workflow
Experimental Protocols
Step 1: Synthesis of N-tert-butoxycarbonyl-normemantine (Boc-Normemantine)
-
To a solution of normemantine (1 equivalent) in dichloromethane (B109758) (CH₂Cl₂), add triethylamine (B128534) (Et₃N) (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.2 equivalents) in CH₂Cl₂ dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of N-(2-hydroxyethyl)-N-Boc-Normemantine
-
To a suspension of sodium hydride (NaH) (1.5 equivalents) in anhydrous dimethylformamide (DMF), add a solution of Boc-Normemantine (1 equivalent) in DMF at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add ethylene carbonate (1.5 equivalents) and heat the reaction mixture to 80 °C for 12 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (B1210297).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Step 3: Synthesis of N-(2-tosyloxyethyl)-N-Boc-Normemantine
-
Dissolve N-(2-hydroxyethyl)-N-Boc-Normemantine (1 equivalent) and triethylamine (1.5 equivalents) in CH₂Cl₂.
-
Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) portion-wise.
-
Stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by column chromatography.
Step 4: Synthesis of N-(2-fluoroethyl)-N-Boc-Normemantine
-
To a solution of N-(2-tosyloxyethyl)-N-Boc-Normemantine (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF), add tetrabutylammonium (B224687) fluoride (B91410) (TBAF) (3 equivalents).
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Step 5: Synthesis of this compound
-
Dissolve N-(2-fluoroethyl)-N-Boc-Normemantine (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C and add a solution of hydrochloric acid in diethyl ether (excess).
-
Stir the mixture at room temperature for 8 hours.
-
Add a dilute aqueous HCl solution and separate the aqueous phase.
-
Wash the aqueous phase with an organic solvent (e.g., methyl-tert-butyl-ether).
-
Concentrate the aqueous phase under vacuum.
-
Precipitate the product by adding ethanol (B145695) to the concentrated aqueous solution.
-
Filter the solid, wash with a cold solvent, and dry under vacuum to obtain this compound.
Characterization of this compound
A comprehensive characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. The following analytical techniques are recommended.
Analytical Data
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the adamantane (B196018) cage protons, the two methyl groups, and the fluoroethyl group protons. The chemical shifts and coupling patterns will be characteristic of the structure. |
| ¹³C NMR | Resonances for the adamantane core carbons, the methyl carbons, and the two carbons of the fluoroethyl group. The carbon attached to the fluorine will show a characteristic large one-bond C-F coupling constant. |
| Mass Spec. | The molecular ion peak corresponding to the free base [M+H]⁺ at m/z 198.17. |
| FT-IR | Characteristic absorption bands for N-H stretching (of the hydrochloride salt), C-H stretching (aliphatic), and C-F stretching. |
| HPLC | A single major peak indicating the purity of the compound. The retention time will depend on the specific column and mobile phase used. |
| Melting Point | A sharp melting point range, indicative of a pure crystalline solid. |
| Elemental Analysis | Percentages of C, H, Cl, F, and N should be within ±0.4% of the theoretical values for C₁₂H₂₁ClFN. |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Analysis: Record ¹H NMR, ¹³C NMR, and consider 2D NMR experiments (e.g., COSY, HSQC) for unambiguous assignment of all proton and carbon signals.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724)/water).
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer.
-
Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.
-
Instrumentation: An FT-IR spectrometer.
-
Analysis: Record the spectrum in the range of 4000-400 cm⁻¹ and identify the characteristic absorption bands.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent and dilute to an appropriate concentration.
-
Instrumentation: An HPLC system with a UV detector and a suitable column (e.g., C18).
-
Method: Develop a suitable isocratic or gradient method using a mobile phase such as a mixture of acetonitrile and a buffer. Monitor the elution at a suitable wavelength (e.g., ~210 nm, as the chromophore is limited). Purity is determined by the peak area percentage.
Signaling Pathways
This compound acts as an antagonist of the NMDA receptor.[1] Its therapeutic effects are believed to be mediated through the modulation of glutamatergic neurotransmission and the reduction of excitotoxicity. Furthermore, its neuroprotective effects may involve the attenuation of neuroinflammatory pathways.
NMDA Receptor Signaling Pathway
Neuroinflammation Signaling Pathway in Alzheimer's Disease
This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the described protocols to their specific laboratory conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fluoroethylnormemantine (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]
- 3. Fluoroethylnormemantine, A Novel Derivative of Memantine, Facilitates Extinction Learning Without Sensorimotor Deficits - PMC [pmc.ncbi.nlm.nih.gov]
Fluoroethylnormemantine Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoroethylnormemantine hydrochloride (FENM) is a novel derivative of memantine, an established N-methyl-D-aspartate (NMDA) receptor antagonist. Emerging research has highlighted FENM's potential as a neuroprotective, anti-amnesic, antidepressant-like, and fear-attenuating agent. This technical guide provides an in-depth overview of the core mechanism of action of FENM, focusing on its interaction with the NMDA receptor. It synthesizes available quantitative data, details experimental methodologies from key studies, and presents visual diagrams of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action: NMDA Receptor Antagonism
This compound's primary mechanism of action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1] The NMDA receptor, a ligand-gated ion channel, plays a pivotal role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.
FENM, like its parent compound memantine, is an open-channel blocker. It binds to the phencyclidine (PCP) site located within the ion channel pore of the NMDA receptor. This binding event physically obstructs the flow of ions, primarily Ca²⁺, through the channel, thereby attenuating the downstream signaling cascades initiated by excessive glutamate, the primary excitatory neurotransmitter in the central nervous system.
Signaling Pathway
The following diagram illustrates the canonical NMDA receptor signaling pathway and the inhibitory action of this compound.
Quantitative Data
The binding affinity of this compound for the NMDA receptor has been quantified in several studies. The following tables summarize the available data.
Table 1: In Vitro Binding Affinity of Fluoroethylnormemantine
| Radioligand | Tissue Source | Parameter | Value | Reference |
| [³H]TCP | Rat Forebrain Homogenate | IC₅₀ | 13.0 ± 8.9 µM | |
| [³H]TCP | Rat Frontal Cortex Homogenate | IC₅₀ | 80.8 ± 15.1 µM | |
| [³H]TCP | Rat Hippocampus Homogenate | IC₅₀ | 52.9 ± 9.7 µM | |
| Not Specified | Not Specified | Kᵢ ([¹⁸F]-FNM) | 3.5 µM |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibition constant) is an indication of the potency of an inhibitor.
Table 2: Comparative Pharmacokinetic Parameters of Memantine in Rodents (Single Dose)
| Species | Dose (Route) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ᵢₙ𝒻 (ng·h/mL) | t₁/₂ (h) |
| Rat | 1 mg/kg (PO) | 108.7 | 0.5 - 1 | 594 | 2.23 |
| Rat | 10 mg/kg (PO) | 3696 | 0.5 - 1 | 11390 | 3.92 |
| Mouse | 1 mg/kg (PO) | 477 | 0.25 - 0.5 | 1239 | 1.86 |
| Mouse | 10 mg/kg (PO) | 7599 | 0.25 - 0.5 | 18270 | 2.92 |
Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; AUC₀₋ᵢₙ𝒻: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (IC₅₀ and Kᵢ values) of FENM for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Rat forebrains are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the cell membranes containing the NMDA receptors. The pellet is washed and resuspended in the assay buffer.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radioligand that binds to the PCP site of the NMDA receptor (e.g., [³H]TCP). A range of concentrations of unlabeled this compound is added to compete for binding with the radioligand.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of FENM. A competition curve is generated, from which the IC₅₀ value is determined. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to measure the effect of FENM on the electrical properties of neurons, specifically on the currents mediated by NMDA and AMPA receptors.
Methodology:
-
Slice Preparation: Acute hippocampal slices are prepared from the brains of rodents (e.g., mice).
-
Recording Setup: Slices are transferred to a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Pyramidal neurons in the CA3 region of the hippocampus are visualized using a microscope.
-
Whole-Cell Recording: A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the membrane of a target neuron. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage-Clamp Recordings: The neuron's membrane potential is clamped at a specific voltage (e.g., -70 mV to record AMPA receptor-mediated currents). Synaptic currents are evoked by stimulating afferent fibers.
-
Drug Application: this compound is applied to the slice via the perfusion system at known concentrations.
-
Data Acquisition and Analysis: The changes in the amplitude and frequency of synaptic currents before and after the application of FENM are recorded and analyzed to determine its effect on receptor function. Studies have shown that FENM attenuates large-amplitude AMPA receptor-mediated bursts in the CA3 region of the hippocampus.
Concluding Remarks
This compound exerts its pharmacological effects primarily through the non-competitive antagonism of the NMDA receptor, acting as an open-channel blocker at the PCP site. Quantitative binding assays have established its affinity for the receptor in the micromolar range. Electrophysiological studies have further elucidated its modulatory effects on synaptic transmission. The provided data and experimental protocols offer a foundational understanding for professionals engaged in the research and development of novel therapeutics targeting glutamatergic dysfunction. Further investigation into the specific pharmacokinetic profile of FENM and its interactions with different NMDA receptor subunit compositions will be crucial for its continued development.
References
An In-depth Technical Guide to Fluoroethylnormemantine Hydrochloride (FENM)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fluoroethylnormemantine hydrochloride (FENM), a novel derivative of memantine (B1676192). It details the compound's chemical structure, physicochemical properties, mechanism of action, and key experimental findings. This document is intended to serve as a core resource for professionals engaged in neuroscience research and the development of therapeutics for neurological and psychiatric disorders.
Chemical Identity and Physicochemical Properties
Fluoroethylnormemantine, also known as FENM or RST-01, is a synthetic adamantane (B196018) derivative. Structurally, it is an analog of normemantine featuring a fluoroethyl group attached to the adamantane cage. It is typically supplied as a hydrochloride salt to improve its solubility and stability.
Chemical Structure
The chemical structure of this compound is characterized by a tricyclic adamantane core, which imparts high lipophilicity to the molecule.
IUPAC Name: (1s,3r,5R,7S)-3-(2-fluoroethyl)adamantan-1-amine hydrochloride[1]
SMILES Code: N[C@@]12C[C@@H]3C--INVALID-LINK--C--INVALID-LINK--(CCF)C3.Cl[1]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for designing experimental protocols, including formulation for in vivo and in vitro studies.
| Property | Value | Reference |
| CAS Number | 1639210-25-5 | [1] |
| Molecular Formula | C₁₂H₂₁ClFN | [1] |
| Molecular Weight | 233.76 g/mol | [1] |
| Lipophilicity (logD) | 1.93 | [2] |
| Solubility | ≥ 100 mg/mL in DMSO | [3] |
| Purity | ≥ 98.0% | [3] |
Synthesis
While a specific, peer-reviewed synthesis protocol for Fluoroethylnormemantine is not publicly detailed, its structure suggests a plausible synthetic route analogous to the synthesis of related adamantane amines like memantine and amantadine. A likely approach would involve a Ritter-type reaction or direct amination of a suitable adamantane precursor.
A potential synthetic pathway could start from 1-bromo-3-(2-fluoroethyl)adamantane. This precursor could undergo amination using reagents such as formamide (B127407) followed by hydrolysis, or direct amination with urea, in a manner similar to established methods for producing memantine from 1-bromo-3,5-dimethyladamantane. The final step would involve converting the resulting free base to the hydrochloride salt by treatment with hydrochloric acid to enhance stability and aqueous solubility.
Mechanism of Action
This compound is primarily characterized as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4] Its mechanism is believed to be similar to that of memantine, involving an open-channel block of the NMDA receptor, which is voltage-dependent. This action preferentially targets excessive, pathological receptor activation while preserving normal physiological function.
Recent studies have revealed a more complex pharmacological profile. In addition to its effects on NMDA receptors, FENM has been shown to attenuate large-amplitude α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated bursts in the CA3 region of the hippocampus. This dual modulation of glutamatergic signaling may underlie its unique therapeutic potential and distinguishes it from memantine. Radioligand binding assays have confirmed that FENM has a selective affinity for the NMDA receptor over a panel of other CNS receptors.
Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of FENM within the glutamatergic synapse. It highlights the dual action on both NMDA and AMPA receptor-mediated signaling.
Caption: Proposed mechanism of Fluoroethylnormemantine (FENM).
Quantitative Pharmacological Data
The pharmacological activity of FENM has been quantified through various in vitro and in vivo studies. Key parameters are summarized in the tables below.
In Vitro Binding and Affinity
| Parameter | Value | Brain Region | Assay | Reference |
| Ki | 3.5 µM | - | Radioligand Binding | [2] |
| IC₅₀ | 13.0 ± 8.9 µM | Forebrain | [³H]TCP Competition | |
| IC₅₀ | 80.8 ± 15.1 µM | Frontal Cortex | [³H]TCP Competition | |
| IC₅₀ | 52.9 ± 9.7 µM | Hippocampus | [³H]TCP Competition |
In Vivo Effective Dosages
| Species | Dose Range | Administration | Effect Observed | Reference |
| Mouse | 0.1 - 10 mg/kg | i.p. | Anti-amnesic effects | [4] |
| Mouse | 10, 20, 30 mg/kg | i.p. | Decreased behavioral despair | |
| Rat | 1 - 20 mg/kg | i.p. | Decreased behavioral despair, fear attenuation | |
| Rat | 5, 10, 20 mg/kg | i.p. | Facilitation of fear extinction |
Key Experimental Protocols
The neuropharmacological effects of FENM have been characterized using a range of established behavioral and electrophysiological assays. Detailed methodologies for the most critical experiments are provided below.
Cued and Contextual Fear Conditioning
This paradigm assesses associative fear learning and memory.
-
Apparatus: A conditioning chamber (Context A) with a grid floor capable of delivering a mild footshock, and a distinct novel chamber (Context B) with different visual, tactile, and olfactory cues.
-
Conditioning (Day 1): The animal is placed in Context A. After a habituation period (e.g., 120-180 seconds), an auditory conditioned stimulus (CS), such as a tone (e.g., 80 dB, 10 kHz for 30s), is presented. The CS co-terminates with an unconditioned stimulus (US), a mild footshock (e.g., 0.5-0.7 mA for 1-2s). This pairing is typically repeated 1-3 times.
-
Contextual Fear Test (Day 2): The animal is returned to the original conditioning chamber (Context A) without any CS or US presentation. Freezing behavior (the complete absence of movement except for respiration) is recorded for a set period (e.g., 5 minutes) as a measure of contextual fear memory.
-
Cued Fear Test (Day 3): The animal is placed in the novel chamber (Context B). After a baseline period, the auditory CS is presented without the US. Freezing behavior is quantified during the CS presentation as a measure of cued fear memory.
-
Drug Administration: FENM or vehicle is typically administered intraperitoneally (i.p.) at a specified time before or after the conditioning or testing phases, depending on the experimental question.
The following diagram illustrates a typical workflow for a fear conditioning experiment designed to test the prophylactic effects of FENM.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluoroethylnormemantine, A Novel Derivative of Memantine, Facilitates Extinction Learning Without Sensorimotor Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoroethylnormemantine, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluoroethylnormemantine (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]
Fluoroethylnormemantine Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoroethylnormemantine hydrochloride (FENM HCl) is a novel derivative of memantine (B1676192), an established N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3][4] Emerging as a compound of significant interest in neuroscience research, FENM HCl exhibits potential therapeutic applications in a range of neurological and psychiatric disorders, including Alzheimer's disease, depression, and post-traumatic stress disorder (PTSD).[1][5][6] This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside its core mechanism of action and associated signaling pathways. Experimental protocols for the characterization of this compound are also detailed to support further research and development.
Core Physical and Chemical Properties
This compound is a white to off-white solid.[5] The fundamental physicochemical properties of FENM HCl are summarized in the tables below. While specific experimental values for melting point, boiling point, and pKa are not publicly available, data from its parent compound, memantine hydrochloride, and related analogs are provided for reference.
Table 1: General and Physical Properties
| Property | Value | Reference |
| IUPAC Name | (1s,3r,5R,7S)-3-(2-fluoroethyl)adamantan-1-amine hydrochloride | [7] |
| Molecular Formula | C₁₂H₂₁ClFN | [5][7] |
| Molecular Weight | 233.75 g/mol | [5][8] |
| CAS Number | 1639210-25-5 | [5][7] |
| Appearance | White to off-white solid | [5] |
| Melting Point | Data not available. (Reference: Memantine HCl melts at 258 °C or 290-295 °C) | |
| Boiling Point | Data not available. | |
| Storage Conditions | Powder: -20°C, sealed, away from moisture. In solvent: -80°C (6 months), -20°C (1 month). | [5] |
Table 2: Solubility and Dissociation
| Property | Value | Reference |
| Solubility in DMSO | ≥ 100 mg/mL (≥ 427.81 mM) | [5][8] |
| pKa | Data not available. (Reference: Memantine pKa is 10.27) |
Mechanism of Action and Signaling Pathways
This compound functions as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This mechanism is central to its neuroprotective and therapeutic effects.
NMDA Receptor Antagonism
The NMDA receptor, a glutamate-gated ion channel, plays a critical role in synaptic plasticity, learning, and memory. Overactivation of NMDA receptors by excessive glutamate (B1630785) can lead to excitotoxicity, a process implicated in neuronal cell death in various neurodegenerative diseases. As an uncompetitive antagonist, FENM HCl binds within the ion channel of the NMDA receptor, thereby blocking the influx of calcium ions (Ca²⁺). This action is use-dependent, meaning the compound more effectively blocks channels that are open due to the presence of glutamate and a co-agonist like glycine.
Figure 1: Mechanism of uncompetitive NMDA receptor antagonism by FENM HCl.
Downstream Signaling Cascades
The antagonism of NMDA receptors by FENM HCl initiates a cascade of downstream signaling events that are believed to contribute to its therapeutic effects. These include the modulation of other neurotransmitter systems and the activation of pathways involved in neurogenesis and synaptic plasticity.
-
Modulation of AMPA Receptor Activity: Studies have shown that both FENM and the related compound ketamine can attenuate large-amplitude AMPA receptor-mediated bursts in the hippocampus.[9] This suggests a broader impact on glutamatergic neurotransmission beyond direct NMDA receptor blockade.
-
Activation of mTOR and BDNF Pathways: NMDA receptor antagonism has been linked to the disinhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for protein synthesis and synaptic plasticity.[10] Furthermore, there is evidence to suggest that NMDA receptor antagonists can enhance the expression and signaling of brain-derived neurotrophic factor (BDNF), a key molecule in promoting neuronal survival, growth, and differentiation.[9]
Figure 2: Downstream signaling pathways modulated by FENM HCl.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are crucial for consistent and reproducible research.
Synthesis Workflow
While the proprietary synthesis of FENM HCl is not fully disclosed, a general workflow can be inferred from the synthesis of related memantine analogs. A plausible synthetic route would involve the modification of an adamantane (B196018) backbone followed by amination and subsequent hydrochlorination.
Figure 3: Generalized synthesis workflow for Fluoroethylnormemantine HCl.
Physicochemical Characterization
The melting point of FENM HCl can be determined using the capillary method with a calibrated melting point apparatus.[11][12][13][14]
-
Sample Preparation: A small amount of the dry, powdered FENM HCl is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: A rapid heating rate (e.g., 10-20 °C/min) can be used for an initial approximate determination. For an accurate measurement, a slower heating rate (1-2 °C/min) should be used, starting from a temperature approximately 10-15 °C below the expected melting point.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
The acid dissociation constant (pKa) can be determined by potentiometric titration.[15][16][17][18]
-
Solution Preparation: A standard solution of FENM HCl (e.g., 1 mM) is prepared in deionized water or a suitable buffer. The ionic strength of the solution should be kept constant using an inert salt like KCl.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
pH Measurement: The pH of the solution is measured after each incremental addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
The equilibrium solubility of FENM HCl in various solvents can be determined using the shake-flask method.[19][20][21][22][23]
-
Sample Preparation: An excess amount of FENM HCl is added to a known volume of the desired solvent (e.g., water, ethanol, phosphate-buffered saline at various pH values) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.
-
Concentration Analysis: The concentration of FENM HCl in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Conclusion
This compound is a promising novel NMDA receptor antagonist with a distinct physicochemical profile and a well-defined mechanism of action. This technical guide provides a foundational understanding of its properties and the experimental approaches for its characterization. Further research into this compound is warranted to fully elucidate its therapeutic potential and to establish a comprehensive profile of its physical and chemical characteristics.
References
- 1. Fluoroethylnormemantine (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Long-Term Treatment with Fluoroethylnormemantine (FENM) Alleviated Memory Deficits, Amyloid Pathology, and Microglial Reaction in APP/PS1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-Term Treatment with Fluoroethylnormemantine (FENM) Alleviated Memory Deficits, Amyloid Pathology, and Microglial Reaction in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fluoroethylnormemantine (FENM) shows synergistic protection in combination with a sigma-1 receptor agonist in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. Fluoroethylnormemantine, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling pathways responsible for the rapid antidepressant-like effects of a GluN2A-preferring NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. davjalandhar.com [davjalandhar.com]
- 13. SSERC | Melting point determination [sserc.org.uk]
- 14. thinksrs.com [thinksrs.com]
- 15. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]
- 16. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. scribd.com [scribd.com]
- 18. scribd.com [scribd.com]
- 19. scispace.com [scispace.com]
- 20. lup.lub.lu.se [lup.lub.lu.se]
- 21. researchgate.net [researchgate.net]
- 22. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 23. who.int [who.int]
Unveiling the In Vivo Journey of Fluoroethylnormemantine (FENM) Hydrochloride: A Technical Guide to its Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoroethylnormemantine (FENM) hydrochloride, a derivative of the NMDA receptor antagonist memantine (B1676192), has garnered significant interest for its potential therapeutic applications in neurological and psychiatric disorders. Understanding its behavior within a living organism is paramount for its clinical development. This technical guide provides a comprehensive overview of the available in vivo pharmacokinetic data for FENM, alongside detailed experimental protocols and analytical methodologies. Due to the limited availability of explicit quantitative pharmacokinetic parameters for FENM, this guide also leverages comparative data from its parent compound, memantine, to provide a broader context for researchers.
Introduction
Fluoroethylnormemantine (FENM) is a structural analog of memantine, functionalized with a fluorine atom to facilitate its use as a positron emission tomography (PET) tracer for imaging NMDA receptors in the brain. Beyond its imaging applications, FENM has demonstrated neuroprotective and behavioral effects in preclinical models, suggesting its potential as a therapeutic agent. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for designing further preclinical and clinical studies, optimizing dosing regimens, and ensuring its safety and efficacy.
In Vivo Pharmacokinetic Profile of Fluoroethylnormemantine
Direct and comprehensive quantitative pharmacokinetic data for Fluoroethylnormemantine hydrochloride in vivo remains limited in publicly available literature. However, biodistribution studies using radiolabeled [18F]-FENM in rats have provided valuable insights into its central nervous system (CNS) penetration and localization.
Biodistribution and Brain Uptake
Studies in rats have shown that [18F]-FENM readily crosses the blood-brain barrier. Key findings include:
-
Brain Penetration: Approximately 0.4% of the injected dose of [18F]-FENM is found in the brain 40 minutes after injection.[1]
-
Stabilization in the Brain: The concentration of [18F]-FENM in the brain stabilizes around 40 minutes post-injection.[1]
-
Brain-to-Blood Ratio: The ratio of FENM concentration in the brain to that in the blood has been reported to range from 5 to 8, indicating significant accumulation in the CNS.
These findings suggest that FENM is effectively delivered to its target organ, the brain.
Comparative Pharmacokinetics: Memantine
Given that FENM is a derivative of memantine, examining the pharmacokinetics of the parent compound in preclinical models can offer valuable context. However, it is crucial to note that structural modifications can significantly alter a compound's pharmacokinetic properties, and direct extrapolation is not advisable.
Pharmacokinetic Parameters of Memantine in Rodents
Detailed pharmacokinetic studies of memantine have been conducted in both rats and mice. The following tables summarize key parameters after intravenous (IV), oral (PO), and subcutaneous (SC) administration.
Table 1: Pharmacokinetic Parameters of Memantine in Rats
| Parameter | IV (1 mg/kg) | PO (1 mg/kg) | PO (10 mg/kg) | SC (1 mg/kg) | SC (10 mg/kg) |
| Cmax (ng/mL) | - | 108.7 | 3696 | 131.2 | 2005 |
| Tmax (h) | - | 0.5 | 1.0 | 0.5 | 1.0 |
| AUC (ng*h/mL) | 594 | 594 | 11390 | 664 | 8630 |
| Half-life (h) | 1.9 | 2.23 | 3.92 | 1.81 | 2.59 |
| Bioavailability (%) | - | ~100 | - | >100 | - |
Data adapted from Beconi et al., 2011. Note: The authors indicate that clearance mechanisms for memantine in rats may be saturable at higher doses.
Table 2: Pharmacokinetic Parameters of Memantine in Mice
| Parameter | IV (1 mg/kg) | PO (1 mg/kg) | PO (10 mg/kg) | SC (1 mg/kg) | SC (10 mg/kg) |
| Cmax (ng/mL) | - | 477 | 7599 | 526.9 | 7983 |
| Tmax (h) | - | 0.25 | 0.5 | 0.25 | 0.5 |
| AUC (ng*h/mL) | 1239 | 1239 | 18270 | 1433 | 21950 |
| Half-life (h) | 1.4 | 1.86 | 2.92 | 1.64 | 3.07 |
| Bioavailability (%) | - | 84.6 | 125 | 97.8 | 150 |
Data adapted from Beconi et al., 2011.
It is important to reiterate that these values are for memantine and may not be representative of FENM's pharmacokinetic profile.
Experimental Protocols
This section outlines detailed methodologies for conducting in vivo pharmacokinetic studies of this compound, based on established protocols for similar compounds.
Animal Models
-
Species: Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (25-30 g) are commonly used for pharmacokinetic studies.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Acclimatization: A minimum of one week of acclimatization to the facility is recommended before any experimental procedures.
Dosing and Administration
-
Formulation: this compound should be dissolved in a suitable vehicle, such as sterile saline or a buffered solution, for administration.
-
Routes of Administration:
-
Intravenous (IV): Administered as a bolus injection via the tail vein. This route provides 100% bioavailability and is used to determine clearance and volume of distribution.
-
Oral (PO): Administered via gavage. This route is essential for determining oral bioavailability.
-
Intraperitoneal (IP): Injected into the peritoneal cavity.
-
Subcutaneous (SC): Injected under the skin.
-
-
Dose Levels: A range of doses should be investigated to assess dose-proportionality. Based on behavioral studies, doses for FENM could range from 1 to 30 mg/kg.
Sample Collection
-
Blood Sampling:
-
Serial Sampling: If the animal's size permits (e.g., rats), serial blood samples can be collected from a single animal at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) via a cannulated vessel (e.g., jugular vein) or from the tail vein.
-
Composite Sampling: For smaller animals like mice, a composite study design may be necessary, where groups of animals are euthanized at each time point for blood and tissue collection.
-
-
Tissue Sampling:
-
At the end of the study or at specific time points, animals are euthanized, and tissues of interest (e.g., brain, liver, kidneys) are collected, weighed, and stored at -80°C until analysis.
-
Bioanalytical Method
-
Sample Preparation:
-
Protein Precipitation: Plasma or tissue homogenate samples are treated with a solvent like acetonitrile (B52724) to precipitate proteins.
-
Liquid-Liquid Extraction: An alternative method where the drug is extracted from the aqueous sample into an immiscible organic solvent.
-
Solid-Phase Extraction: A more selective method where the drug is retained on a solid sorbent while interferences are washed away.
-
-
LC-MS/MS Conditions (Hypothetical for FENM):
-
Chromatographic Column: A C18 reverse-phase column is suitable for separating FENM from endogenous components.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide the necessary selectivity and sensitivity. Specific precursor and product ion transitions for FENM would need to be determined.
-
Visualizations
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow of a typical in vivo pharmacokinetic study.
Conceptual Signaling Pathway of FENM
Caption: Conceptual mechanism of FENM's neuroprotective action.
Conclusion
While a complete pharmacokinetic profile of this compound is yet to be fully elucidated in the public domain, the available biodistribution data strongly supports its potential as a CNS-acting agent. The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for researchers to conduct further in-depth pharmacokinetic studies. The comparative data from memantine serves as a useful, albeit cautionary, reference. Future research should focus on generating comprehensive ADME data for FENM to facilitate its continued development and potential translation to the clinic.
References
Fluoroethylnormemantine Hydrochloride: A Technical Overview of its Binding Affinity for NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroethylnormemantine (FENM) hydrochloride is a novel, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist derived from memantine.[1][2][3][4] Like its parent compound, FENM interacts with the NMDA receptor ion channel, offering a promising avenue for therapeutic intervention in a variety of neurological and psychiatric disorders. This technical guide provides a detailed examination of the binding affinity of Fluoroethylnormemantine hydrochloride for NMDA receptors, supported by quantitative data, experimental methodologies, and visual representations of the underlying molecular pathways and experimental procedures.
Binding Characteristics and Affinity
This compound acts as an uncompetitive antagonist, binding to the phencyclidine (PCP) site located within the pore of the NMDA receptor's ion channel.[1] This binding is state-dependent, meaning FENM preferentially interacts with the receptor when it is in its active, open state. This mechanism of action is similar to that of memantine.[1]
Quantitative Binding Affinity Data
The binding affinity of the non-radioactive analog, [19F]FNM, for the NMDA receptor has been quantified through in vitro radioligand competition assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from studies using rat brain homogenates.[5][6]
| Brain Region | Radioligand | IC50 (µM) |
| Forebrain | [3H]TCP | 13 ± 9 |
| Frontal Cortex | [3H]TCP | 80.8 ± 15.1 |
| Hippocampus | [3H]TCP | 52.9 ± 9.7 |
Table 1: Binding affinity (IC50) of [19F]FNM for the PCP site of the NMDA receptor in different rat brain regions.[5][6]
These values classify Fluoroethylnormemantine as a moderate to low affinity uncompetitive antagonist of NMDA receptors.[6] While FENM demonstrates a clear interaction with the NMDA receptor, it has also been shown to have some affinity for opioid receptors. However, in the forebrain, its selectivity for the NMDA receptor ion-channel is at least sevenfold higher than for other targets investigated.[5]
Experimental Protocols
The determination of FENM's binding affinity for the NMDA receptor is primarily achieved through in vitro radioligand binding assays. A detailed methodology for a representative competition assay is outlined below.[5][6]
Radioligand Competition Binding Assay
Objective: To determine the affinity of a test compound (e.g., [19F]FNM) for the PCP binding site of the NMDA receptor by measuring its ability to displace a known radiolabeled ligand (e.g., [3H]TCP).
Materials:
-
Tissue Preparation: Rat brain tissue (forebrain, frontal cortex, hippocampus).
-
Radioligand: [3H]N-(1-[thienyl]cyclohexyl)piperidine ([3H]TCP).
-
Test Compound: [19F]Fluoroethylnormemantine ([19F]FNM) at various concentrations.
-
Buffers and Reagents: Tris-HCl buffer, glutamate (B1630785), glycine (B1666218), polyethyleneimine (PEI).
-
Equipment: Centrifuge, incubation shaker, filtration apparatus, scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the desired rat brain tissue in an appropriate buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membranes multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In a series of tubes, combine the prepared brain membranes, a fixed concentration of the radioligand ([3H]TCP), and varying concentrations of the test compound ([19F]FNM).
-
Include control tubes for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known NMDA receptor antagonist).
-
Co-incubate with glutamate and glycine to ensure the NMDA receptors are in an activated state.
-
Incubate the mixture at a specified temperature and for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in PEI.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
NMDA Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the NMDA receptor and the site of action for Fluoroethylnormemantine.
Caption: NMDA Receptor signaling and FENM's mechanism of action.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in the experimental workflow for determining the binding affinity of Fluoroethylnormemantine.
Caption: Workflow for a radioligand competition binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluoroethylnormemantine (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]
- 3. Fluoroethylnormemantine, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. Pharmacological Characterization of [18F]-FNM and Evaluation of NMDA Receptors Activation in a Rat Brain Injury Model | springermedizin.de [springermedizin.de]
- 6. Pharmacological Characterization of [18F]-FNM and Evaluation of NMDA Receptors Activation in a Rat Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on Fluoroethylnormemantine Hydrochloride: A Technical Guide to its Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research into the neuroprotective properties of Fluoroethylnormemantine hydrochloride (F-NEM), a promising derivative of memantine. This document summarizes key quantitative data, details experimental methodologies from pivotal preclinical studies, and visualizes the compound's proposed mechanisms of action.
Core Neuroprotective Profile
Fluoroethylnormemantine (F-NEM) is a structural analog of memantine, an established N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease.[1] Early research indicates that F-NEM also functions as an NMDA receptor antagonist, exhibiting neuroprotective effects by mitigating excitotoxicity.[2][3] Preclinical studies, primarily in mouse models of Alzheimer's disease and stress-induced neurological conditions, have demonstrated F-NEM's potential to attenuate memory deficits, neuroinflammation, oxidative stress, and apoptosis.[1][4] Notably, some studies suggest that F-NEM may possess a more potent neuroprotective profile and a better safety margin compared to its parent compound, memantine.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from early preclinical studies on F-NEM, focusing on its effects on cognitive function, and markers of neuroinflammation, oxidative stress, and apoptosis.
Table 1: Effects of Fluoroethylnormemantine on Behavioral Deficits in an Aβ25-35-Induced Mouse Model of Alzheimer's Disease
| Behavioral Test | F-NEM Dosage and Administration | Key Findings | Reference |
| Spontaneous Alternation | 0.1-1 mg/kg (single i.p. injection) | Dose-dependently reversed Aβ25-35-induced deficits.[5] | [5] |
| Spontaneous Alternation | 0.1-3 mg/kg/day (daily i.p. injections for 7 days) | Prevented Aβ25-35-induced deficits.[5] | [5] |
| Spontaneous Alternation | 0.03-0.3 mg/kg/day (continuous subcutaneous infusion for 7 days) | Prevented Aβ25-35-induced deficits at all doses tested.[6] | [6] |
| Passive Avoidance | ~0.3 mg/kg (single i.p. injection) | Reversed Aβ25-35-induced learning impairments.[5] | [5] |
| Object Recognition | ~0.3 mg/kg (single i.p. injection) | Reversed Aβ25-35-induced learning impairments.[5] | [5] |
| Object Recognition | 0.03-0.3 mg/kg/day (continuous subcutaneous infusion for 7 days) | Prevented Aβ25-35-induced deficits at all doses tested.[6] | [6] |
Table 2: Neuroprotective Effects of Fluoroethylnormemantine on Biochemical Markers
| Category | Marker | F-NEM Dosage and Administration | Key Findings | Reference |
| Neuroinflammation | Interleukin-6 (IL-6), Tumor Necrosis Factor-α (TNF-α) | Daily i.p. injections | Prevented Aβ25-35-induced increases.[1] | [1] |
| Glial Fibrillary Acidic Protein (GFAP), Iba1 | Daily i.p. injections | Attenuated Aβ25-35-induced increases in immunoreactivity in the hippocampus and cortex.[1] | [1] | |
| Oxidative Stress | Lipid Peroxidation | Daily i.p. injections | Prevented Aβ25-35-induced increases.[1] | [1] |
| Cytochrome c release | Daily i.p. injections | Prevented Aβ25-35-induced release.[1] | [1] | |
| Apoptosis | Bax/Bcl-2 ratio | Daily i.p. injections | Prevented Aβ25-35-induced increases.[1] | [1] |
| Cell loss in hippocampal CA1 area | Daily i.p. injections | Prevented Aβ25-35-induced cell loss.[1] | [1] | |
| Synaptic Plasticity | PSD-95, GluN2A, P-GluN2B | 0.1 mg/kg/day (continuous subcutaneous infusion) | Restored Aβ25-35-induced alterations in synaptosomal levels.[6] | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the early research on F-NEM's neuroprotective effects.
Aβ25-35-Induced Alzheimer's Disease Mouse Model
This pharmacological model is widely used to rapidly induce Alzheimer's-like pathology.
-
Peptide Preparation: The amyloid-beta peptide fragment 25-35 (Aβ25-35) is dissolved in saline and aggregated by incubation at 37°C for a period of 3 to 7 days before injection.[1][7]
-
Animal Model: Swiss mice are commonly used.[1]
-
Surgical Procedure: Mice are anesthetized and receive a single intracerebroventricular (i.c.v.) injection of the aggregated Aβ25-35 peptide.[1][7] The typical injection volume is 3-5 µL.
-
Post-Surgical Care and Observation: Following surgery, mice are monitored for recovery. Behavioral testing and biochemical analyses are typically conducted one week after the Aβ25-35 injection.[1]
Behavioral Assays
-
Spontaneous Alternation Test: This test assesses spatial working memory. Mice are placed in a Y-maze and allowed to freely explore the three arms for a set period. The sequence of arm entries is recorded to determine the percentage of spontaneous alternations. A lower percentage of alternations indicates cognitive impairment.[1]
-
Passive Avoidance Test: This test evaluates long-term memory based on negative reinforcement. The apparatus consists of a light and a dark compartment. During the training session, mice receive a mild foot shock upon entering the dark compartment. In the retention session, the latency to enter the dark compartment is measured. A shorter latency suggests memory impairment.[1]
-
Object Recognition Test: This test assesses recognition memory. In the initial session, mice are familiarized with two identical objects in an open field. In a subsequent session, one of the objects is replaced with a novel one. The time spent exploring the novel object versus the familiar object is measured. A reduced preference for the novel object indicates cognitive deficits.[1]
Biochemical Assays
-
Measurement of Oxidative Stress Markers: Lipid peroxidation is a commonly used marker of oxidative stress and can be quantified using assays such as the thiobarbituric acid reactive substances (TBARS) assay, which measures malondialdehyde (MDA) levels.[1][8] Cytochrome c release from mitochondria, an indicator of apoptosis and oxidative stress, can be measured by Western blotting of cytosolic fractions.[1]
-
Apoptosis Assays: The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a key indicator of apoptosis and can be determined by Western blotting.[1]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound is the antagonism of the NMDA receptor. Overactivation of NMDA receptors by the neurotransmitter glutamate (B1630785) leads to excessive calcium influx into neurons, a phenomenon known as excitotoxicity, which triggers a cascade of neurotoxic events. By blocking the NMDA receptor, F-NEM is believed to prevent this cascade.
Caption: Proposed neuroprotective mechanism of F-NEM via NMDA receptor antagonism.
The binding of F-NEM to the NMDA receptor prevents excessive calcium influx, thereby inhibiting downstream pathways that lead to oxidative stress, neuroinflammation, and ultimately, apoptosis.
Caption: General experimental workflow for evaluating F-NEM's neuroprotective effects.
This workflow illustrates the typical sequence of inducing an Alzheimer's-like pathology in mice, administering F-NEM, and subsequently assessing its neuroprotective effects through a combination of behavioral and biochemical analyses.
References
- 1. Anti-Amnesic and Neuroprotective Effects of Fluoroethylnormemantine in a Pharmacological Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-Term Treatment with Fluoroethylnormemantine (FENM) Alleviated Memory Deficits, Amyloid Pathology, and Microglial Reaction in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoroethylnormemantine (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Anti-Amnesic and Neuroprotective Effects of Fluoroethylnormemantine in a Pharmacological Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotection by chronic administration of Fluoroethylnormemantine (FENM) in mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective role of caffeic acid in an Aβ25-35-induced Alzheimer's disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
An In-depth Technical Guide on the Investigation of Fluoroethylnormemantine Hydrochloride in Stress Models
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the preclinical investigation of Fluoroethylnormemantine hydrochloride (FENM) in stress models. FENM, a derivative of the N-methyl-D-aspartate (NMDA) receptor antagonist memantine, has shown promise in models of stress-related disorders. This document details the experimental protocols used to assess its efficacy, presents quantitative data from key studies, and visualizes the proposed signaling pathways.
Core Concepts: Glutamatergic System and Stress
Chronic stress is known to induce maladaptive changes in the brain, with the glutamatergic system playing a pivotal role. Excessive glutamate (B1630785) release and subsequent overactivation of NMDA receptors in brain regions like the hippocampus and prefrontal cortex can lead to excitotoxicity, synaptic dysfunction, and dendritic atrophy, contributing to the behavioral deficits observed in stress-related disorders. NMDA receptor antagonists, such as this compound, are being investigated for their potential to mitigate these detrimental effects.
Experimental Protocols
The following protocols are standard methodologies for inducing stress in animal models and assessing the behavioral effects of pharmacological interventions like FENM.
Contextual Fear Conditioning (CFC)
CFC is a widely used behavioral paradigm to study fear learning and memory, which are often heightened in stress-related disorders.
Caption: Workflow for the Forced Swim Test experiment.
Detailed Protocol:
-
Apparatus: A transparent cylindrical tank filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Pre-Swim: On day 1, mice are placed in the water for a 15-minute session to habituate them to the apparatus.
-
Drug Administration: FENM HCl or vehicle is administered according to the study's timeline (e.g., after the pre-swim or before the test session).
-
Test Session: On day 2, mice are placed back in the water for a 6-minute test session. The duration of immobility is typically scored during the last 4 minutes of the test.
Data Presentation
The following tables summarize quantitative data from a key study by Chen et al. (2021) investigating the effects of FENM in stress models.
Table 1: Effect of this compound on Immobility Time in the Forced Swim Test
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (seconds) ± SEM |
| Saline | - | 155 ± 15 |
| FENM HCl | 10 | 130 ± 20 |
| FENM HCl | 20 | 95 ± 18 |
| FENM HCl | 30 | 85 ± 12 |
| (R,S)-ketamine | 30 | 75 ± 10* |
| Memantine | 10 | 160 ± 20 |
*p < 0.05 compared to Saline. Data are adapted from Chen et al. (2021).
Table 2: Effect of this compound on Freezing Behavior in Contextual Fear Conditioning
| Treatment Group | Dose (mg/kg) | Mean Freezing Percentage (%) ± SEM |
| Saline | - | 60 ± 5 |
| FENM HCl | 10 | 55 ± 6 |
| FENM HCl | 20 | 40 ± 7 |
| FENM HCl | 30 | 35 ± 5 |
| (R,S)-ketamine | 30 | 30 ± 6* |
| Memantine | 10 | 58 ± 8 |
*p < 0.05 compared to Saline. Data are adapted from Chen et al. (2021).
Signaling Pathways
FENM, as an NMDA receptor antagonist, is thought to exert its therapeutic effects by modulating downstream signaling pathways that are dysregulated by chronic stress. The following diagram illustrates a proposed mechanism of action.
Proposed Signaling Pathway of FENM in Stress Mitigation
Caption: Proposed signaling cascade of FENM in counteracting stress-induced pathology.
Under conditions of chronic stress, excessive glutamate leads to the overactivation of NMDA receptors and a subsequent surge in intracellular calcium. This can trigger excitotoxic processes and impair synaptic function. FENM, by blocking the NMDA receptor, is thought to reduce this calcium overload. This, in turn, may promote the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF). BDNF can then activate downstream signaling pathways, such as the mammalian target of rapamycin (B549165) (mTOR) pathway, which are crucial for promoting synaptogenesis, enhancing neuronal survival, and ultimately ameliorating the behavioral deficits associated with chronic stress.
Methodological & Application
Application Notes and Protocols for Fluoroethylnormemantine Hydrochloride in Murine Models
These application notes provide detailed experimental protocols for researchers and scientists utilizing Fluoroethylnormemantine hydrochloride (FENM) in mouse models, particularly for studies related to neurodegenerative diseases like Alzheimer's disease and for assessing behavioral and neuroprotective effects.
Data Presentation: Quantitative Experimental Parameters
The following tables summarize key quantitative data from various studies to facilitate experimental design and comparison.
Table 1: Chronic Oral Administration in APP/PS1 Mice for Alzheimer's Disease Model
| Parameter | Details | Reference |
| Animal Model | APPswe/PS1∂E9 (APP/PS1) and Wild-Type (WT) mice | [1][2][3] |
| Dosage | 1 mg/kg/day and 5 mg/kg/day | [1][2][3] |
| Administration Route | Per os (in drinking water) | [1][2][3] |
| Treatment Duration | 9 months (from 3 to 12 months of age) | [1][2][3] |
| Key Assessments | Spontaneous alternation, object recognition, water-maze, passive avoidance, immunofluorescence for amyloid plaques, astrocytes, and microglia, ELISA for Aβ levels. | [1][2] |
Table 2: Subcutaneous and Intraperitoneal Administration in Alzheimer's Disease Models
| Parameter | Details | Reference |
| Animal Model | Aβ25–35-treated mice and 10-month-old APP/PS1 mice | [4][5][6][7] |
| Dosage (SC Infusion) | 0.03 - 0.3 mg/kg/day | [4][5][6][7] |
| Dosage (IP Injection) | 0.03 - 0.3 mg/kg/day | [4][5][6][7] |
| Administration Route | Chronic Subcutaneous (SC) infusion or daily Intraperitoneal (IP) injections | [4][5][6][7] |
| Treatment Duration | 1 week (Aβ25–35 model) or 4 weeks (APP/PS1 model) | [4][5][6][7] |
| Key Assessments | Spontaneous alternation, object recognition, markers of neuroinflammation, apoptosis, oxidative stress, and amyloid burden. | [4][5][6][7] |
Table 3: Behavioral Studies in Mice and Rats
| Parameter | Details | Reference |
| Animal Model | 129S6/SvEv mice and male Wistar rats | [8][9][10][11] |
| Dosage (IP) | 1, 3, 5, 10, 20, 30 mg/kg | [8][9][10][11] |
| Administration Route | Intraperitoneal (IP) injection | [8][9][10][11] |
| Key Assessments | Prepulse inhibition, open field, light dark test, forced swim test, cued fear conditioning. | [8][9][10] |
Experimental Protocols
Chronic Oral Administration in APP/PS1 Mice
This protocol is designed for long-term studies investigating the preventative effects of FENM on the progression of Alzheimer's-like pathology.
a. Animals and Housing:
-
Use APPswe/PS1∂E9 (APP/PS1) transgenic mice and age-matched wild-type (WT) littermates.
-
House animals in a controlled environment (12-hour light/dark cycle, 22±2°C, ad libitum access to food and water).
b. Drug Preparation and Administration:
-
Dissolve this compound in the drinking water to achieve target doses of 1 mg/kg/day and 5 mg/kg/day.
-
The concentration of FENM in the water should be calculated based on the average daily water consumption of the mice.
-
Begin treatment at a presymptomatic age (e.g., 3 months) and continue until a symptomatic age (e.g., 12 months)[1][2].
c. Behavioral Testing (perform at the end of the treatment period):
-
Spontaneous Alternation (Y-Maze):
-
Place the mouse at the end of one arm of a Y-maze and allow it to explore freely for 8 minutes.
-
Record the sequence of arm entries.
-
A spontaneous alternation is defined as successive entries into the three different arms.
-
Calculate the percentage of alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
-
Object Recognition Test:
-
Habituate the mouse to an open-field arena for 10 minutes.
-
In the first trial, place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
After a retention interval, replace one of the objects with a novel object and allow the mouse to explore for 10 minutes.
-
Record the time spent exploring each object. A preference for the novel object indicates intact recognition memory.
-
-
Morris Water Maze:
-
Use a circular pool filled with opaque water. A hidden platform is submerged just below the water surface.
-
Train the mice to find the hidden platform over several days (e.g., 3 trials per day for 5 days).
-
Record the latency to find the platform and the path length.
-
On the final day, perform a probe trial where the platform is removed, and measure the time spent in the target quadrant.
-
-
Passive Avoidance Test:
-
Use a two-chambered apparatus with a light and a dark compartment.
-
During training, place the mouse in the light compartment. When it enters the dark compartment, deliver a mild foot shock.
-
In the test session (e.g., 24 hours later), place the mouse back in the light compartment and measure the latency to enter the dark compartment. A longer latency indicates better memory of the aversive stimulus.
-
d. Biochemical and Histological Analysis:
-
Following behavioral testing, euthanize the mice and collect brain tissue.
-
ELISA: Homogenize brain tissue to measure levels of soluble and insoluble Aβ1–40 and Aβ1–42[1].
-
Immunofluorescence: Use brain sections to stain for amyloid plaques (e.g., with 6E10 antibody), astrocytes (GFAP), and microglia (IBA1) to assess neuroinflammation and pathology[1][2].
Acute and Sub-Chronic Intraperitoneal/Subcutaneous Administration
This protocol is suitable for investigating the therapeutic effects of FENM after the onset of pathology or in acute models.
a. Animals and Housing:
-
Use mouse models of Alzheimer's disease, such as those induced by intracerebroventricular (ICV) injection of Aβ25–35 peptide, or aged APP/PS1 mice (e.g., 10 months old)[4][5][6][7].
b. Drug Administration:
-
Intraperitoneal (IP) Injection:
-
Subcutaneous (SC) Infusion:
c. Behavioral and Biochemical Assessments:
-
Perform behavioral tests such as the spontaneous alternation and object recognition tests as described above.
-
Analyze brain tissue for markers of neuroinflammation (e.g., TNF-α, IL-6), apoptosis (e.g., Bax, Bcl-2), and oxidative stress[4][6].
Visualizations
Signaling Pathway of FENM as an NMDA Receptor Antagonist
Caption: FENM acts as an NMDA receptor antagonist, blocking the ion channel to prevent excessive calcium influx.
Experimental Workflow for Chronic FENM Treatment in APP/PS1 Mice```dot
Logical Relationship of FENM's Neuroprotective Effects
Caption: Logical flow of FENM's mechanisms leading to neuroprotection and improved cognitive outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Long-Term Treatment with Fluoroethylnormemantine (FENM) Alleviated Memory Deficits, Amyloid Pathology, and Microglial Reaction in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Term Treatment with Fluoroethylnormemantine (FENM) Alleviated Memory Deficits, Amyloid Pathology, and Microglial Reaction in APP/PS1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Neuroprotection by chronic administration of Fluoroethylnormemantine (FENM) in mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Fluoroethylnormemantine, A Novel Derivative of Memantine, Facilitates Extinction Learning Without Sensorimotor Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluoroethylnormemantine (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Dissolving Fluoroethylnormemantine Hydrochloride for In Vitro Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the dissolution of Fluoroethylnormemantine hydrochloride (FENM), a derivative of Memantine and an N-methyl-D-aspartate (NMDA) receptor antagonist, for use in in vitro studies.[1][2][3] Accurate and consistent preparation of this compound is crucial for obtaining reliable and reproducible experimental results in cell-based assays.
Compound Information
-
Name: this compound
-
Synonyms: FENM
-
CAS Number: 1639210-25-5[1]
-
Molecular Formula: C₁₂H₂₁ClFN[4]
-
Molecular Weight: 233.75 g/mol [4]
-
Key Features: An antagonist of the NMDA receptor with potential neuroprotective, anti-amnesic, and antidepressant-like effects.[1][2][3]
Solubility Data
This compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO).[1][4] For aqueous-based systems typical of in vitro studies, a stock solution in an organic solvent is recommended, which is then further diluted in the aqueous culture medium.
| Solvent | Solubility | Molar Concentration (at saturation) | Notes |
| DMSO | ≥ 100 mg/mL | ≥ 427.81 mM | Use of new, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility.[1] |
| Physiological Saline (0.9% NaCl) | Soluble (for in vivo use) | Not specified for high concentrations | While used for in vivo injections, preparing high-concentration stock solutions for in vitro use in saline is not common practice.[5][6] |
Recommended Protocol for Preparing Stock Solutions for In Vitro Use
This protocol details the preparation of a high-concentration stock solution of this compound in DMSO, which can be subsequently diluted to working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size)
Procedure:
-
Determine the Desired Stock Concentration: A 10 mM stock solution is a common starting point for in vitro studies.
-
Weigh the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Calculation for a 10 mM stock solution (1 mL):
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 233.75 g/mol * 1000 mg/g = 2.3375 mg
-
-
-
Dissolution:
-
Add the appropriate volume of sterile DMSO to the tube containing the powder.
-
Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained.
-
-
Sterile Filtration:
-
To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This step is critical to prevent contamination of cell cultures.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
-
Preparation of Working Solutions for Cell Culture
Important Considerations:
-
Final DMSO Concentration: High concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally below 0.1%.
-
Dilution Series: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
Example Dilution for a 10 µM Final Concentration:
-
Prepare an intermediate dilution of the 10 mM stock solution in sterile culture medium. For example, dilute the 10 mM stock 1:100 in medium to obtain a 100 µM intermediate solution.
-
Add the appropriate volume of the intermediate solution to your cell culture wells to reach the final desired concentration. For instance, to achieve a 10 µM final concentration from a 100 µM intermediate solution, you would perform a 1:10 dilution in the final culture volume.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for preparing this compound solutions for in vitro experiments.
Caption: Workflow for FENM solution preparation.
Signaling Pathway Context
This compound acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] The NMDA receptor is an ionotropic glutamate (B1630785) receptor that plays a crucial role in synaptic plasticity, learning, and memory. Its overactivation can lead to excitotoxicity and neuronal cell death, which is implicated in various neurodegenerative disorders. By blocking the NMDA receptor, FENM may prevent excessive calcium influx and subsequent downstream pathological signaling cascades.
Caption: FENM blocks the NMDA receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fluoroethylnormemantine, A Novel Derivative of Memantine, Facilitates Extinction Learning Without Sensorimotor Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Fluoroethylnormemantine Hydrochloride
Introduction
Fluoroethylnormemantine (FENM) hydrochloride is a novel derivative of memantine (B1676192), a well-known N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] As a compound of interest in neuroscience research and drug development, robust and reliable analytical methods for its quantification are essential. This document provides detailed application notes and protocols for the determination of Fluoroethylnormemantine hydrochloride in various matrices.
Given the limited availability of specific validated analytical methods for this compound in published literature, the following protocols are adapted from well-established and validated methods for its parent compound, memantine hydrochloride. Due to the close structural similarity between the two molecules, these methods are expected to be highly applicable with appropriate validation.
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization and UV/Fluorescence Detection
This method is suitable for the quantification of this compound in pharmaceutical dosage forms and has the potential to be adapted for biological matrices. Since Fluoroethylnormemantine, like memantine, lacks a native chromophore, a pre-column derivatization step is necessary to enable UV or fluorescence detection.[4][5]
Principle
This compound is derivatized with a reagent that introduces a chromophore or fluorophore into the molecule. The resulting derivative is then separated by reverse-phase HPLC and quantified using a UV or fluorescence detector. Common derivatizing agents for primary amines like Fluoroethylnormemantine include 9-fluorenylmethyl chloroformate (FMOC)[4][6], 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB)[5], and fluorescamine[7].
Quantitative Data (Expected Performance based on Memantine Hydrochloride Analysis)
The following tables summarize the expected performance characteristics of the proposed HPLC methods, based on validated methods for memantine hydrochloride.
Table 1: HPLC with FMOC Derivatization and UV Detection [4][6]
| Parameter | Expected Value |
| Linearity Range | 5 - 140 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.4 µg/mL |
| Intraday Precision (%RSD) | < 5% |
| Interday Precision (%RSD) | < 10% |
| Accuracy (Recovery) | 90 - 110% |
Table 2: HPLC with FDNB Derivatization and UV Detection [5]
| Parameter | Expected Value |
| Linearity Range | 1 - 12 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Intraday Precision (%RSD) | < 1% |
| Interday Precision (%RSD) | < 1% |
| Accuracy (Recovery) | Not Reported |
Table 3: HPLC with Fluorescamine Derivatization and UV/Fluorescence Detection [7]
| Parameter | Detection | Expected Value |
| Linearity Range | UV | 1 - 80 µg/mL |
| Fluorescence | 4 - 100 µg/mL | |
| Correlation Coefficient (r²) | Both | > 0.999 |
| Limit of Detection (LOD) | UV | 0.32 µg/mL |
| Fluorescence | 1.20 µg/mL | |
| Limit of Quantification (LOQ) | UV | 1.08 µg/mL |
| Fluorescence | 4.01 µg/mL | |
| Precision (%RSD) | Both | < 2% |
| Accuracy (Recovery) | Both | 99.0 ± 0.5% |
Experimental Protocol: HPLC with FMOC Derivatization
This protocol is adapted from a validated method for memantine hydrochloride.[4][6]
1.3.1. Materials and Reagents
-
This compound standard
-
9-fluorenylmethyl chloroformate (FMOC)
-
Borate (B1201080) buffer (0.5 M, pH 9.0)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Phosphate (B84403) buffer (pH adjusted)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
1.3.2. Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Syringe filters (0.45 µm)
1.3.3. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to cover the desired concentration range (e.g., 5-150 µg/mL).
-
FMOC Reagent (0.015 M): Dissolve an appropriate amount of FMOC in acetonitrile.
-
Borate Buffer (0.5 M, pH 9.0): Dissolve boric acid in water, adjust pH to 9.0 with NaOH.
1.3.4. Derivatization Procedure
-
To 1.0 mL of each working standard solution, add 1.0 mL of 0.5 M borate buffer (pH 9.0).
-
Add 2.0 mL of the FMOC reagent solution.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 30 minutes.[4]
-
Stop the reaction by adding 1.0 mL of a suitable quenching agent (e.g., an amino acid solution like glycine, if necessary).
-
Filter the solution through a 0.45 µm syringe filter before injection.
1.3.5. Chromatographic Conditions
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and phosphate buffer. A typical starting point is a gradient of 50% to 90% acetonitrile over 10 minutes.[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C[4]
-
Injection Volume: 20 µL
-
Detection Wavelength: 265 nm[4]
1.3.6. Method Validation (Required)
The adapted method must be validated for this compound according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4]
Workflow Diagram
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV/Fluorescence and is the preferred method for quantifying low concentrations of this compound in complex biological matrices such as plasma, serum, or tissue homogenates.
Principle
This compound is first separated from matrix components by liquid chromatography. The analyte is then ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the protonated molecular ion ([M+H]⁺) of the analyte in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This process provides a high degree of specificity.
Quantitative Data (Expected Performance based on Memantine Hydrochloride Analysis)
Table 4: LC-MS/MS Quantification in Plasma
| Parameter | Expected Value |
| Linearity Range | 0.025 - 220 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.025 ng/mL |
| Intraday Precision (%RSD) | < 7% |
| Interday Precision (%RSD) | < 7% |
| Accuracy (Recovery) | 85 - 115% |
Experimental Protocol: LC-MS/MS
This protocol is based on a highly sensitive method for memantine in rat plasma.
2.3.1. Materials and Reagents
-
This compound standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog of Fluoroethylnormemantine or a structurally similar compound like amantadine)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Extraction solvent (e.g., methyl tert-butyl ether)
2.3.2. Instrumentation
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an ESI source)
-
C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm)
2.3.3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions in a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards.
-
Internal Standard (IS) Stock and Working Solutions: Prepare in a similar manner to the analyte.
2.3.4. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 25 µL of the IS working solution.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether), vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2.3.5. LC-MS/MS Conditions
-
Mobile Phase: A mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. A gradient elution is typically used.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: These will need to be determined by infusing a standard solution of this compound into the mass spectrometer. The transition for memantine is m/z 180.1 -> 163.3. A similar fragmentation pattern is expected for Fluoroethylnormemantine.
2.3.6. Method Validation (Required)
The method must be thoroughly validated according to regulatory guidelines for bioanalytical method validation, including assessments of selectivity, matrix effect, linearity, accuracy, precision, and stability.
Workflow Diagram
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be employed for the quantification of this compound, particularly after derivatization to increase its volatility.
Principle
Similar to HPLC, Fluoroethylnormemantine requires derivatization prior to GC analysis. The derivatized analyte is then separated based on its volatility and polarity in a gas chromatograph and detected by a mass spectrometer.
Note on Applicability
While GC-MS methods have been developed for memantine, LC-MS/MS is generally preferred for its applicability to a wider range of compounds and simpler sample preparation procedures for biological matrices.
Disclaimer: The provided protocols are intended as a starting point for method development and require full validation for the specific application and matrix before use in regulated studies. The performance characteristics are based on analogous methods for memantine hydrochloride and may vary for this compound.
References
- 1. Fluoroethylnormemantine (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]
- 2. Fluoroethylnormemantine, A Novel Derivative of Memantine, Facilitates Extinction Learning Without Sensorimotor Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Validated Stability-indicating Reverse Phase HPLC Assay Method for the Determination of Memantine Hydrochloride Drug Substance with UV-Detection Using Precolumn Derivatization Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjpbcs.com [rjpbcs.com]
Application Notes and Protocols for Fluoroethylnormemantine Hydrochloride in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fluoroethylnormemantine hydrochloride (FENM), a novel N-methyl-D-aspartate (NMDA) receptor antagonist, in rodent behavioral studies. This document includes recommended dosage regimens, detailed experimental protocols, and a summary of its mechanism of action.
Mechanism of Action
This compound acts as an uncompetitive antagonist of the NMDA receptor.[1] This mechanism is crucial in modulating glutamatergic neurotransmission, which plays a significant role in learning, memory, and the pathophysiology of various neurological and psychiatric disorders. Excessive activation of NMDA receptors can lead to excitotoxicity and neuronal damage. FENM, by blocking the NMDA receptor channel, reduces calcium influx and mitigates this overexcitation, thereby preserving neuronal integrity and function.[1] Additionally, studies have shown that FENM can attenuate large-amplitude bursts of AMPA receptor-mediated activity in the hippocampus, suggesting a broader impact on glutamatergic signaling.[2][3]
Dosage Guidelines for Rodent Studies
The appropriate dosage of FENM can vary depending on the research question, the rodent model, and the administration route. The following tables summarize dosages used in published behavioral studies.
Table 1: Single Dose Administration in Mice for Stress and Fear-Related Behaviors
| Dosage (mg/kg) | Route of Administration | Mouse Strain | Behavioral Paradigm | Reference |
| 10, 20, 30 | Intraperitoneal (IP) | 129S6/SvEv | Contextual Fear Conditioning, Forced Swim Test | [2][3] |
| 20 | Intraperitoneal (IP) | 129S6/SvEv | Prophylactic against stress-induced behaviors | [2][4] |
| 30 | Intraperitoneal (IP) | 129S6/SvEv | Comparison with (R,S)-ketamine | [2][3] |
Table 2: Chronic Administration in Mice for Alzheimer's Disease Models
| Dosage | Route of Administration | Mouse Model | Study Duration | Behavioral Paradigm | Reference |
| 1 and 5 mg/kg/day | Per os (in drinking water) | APP/PS1 | 9 months (presymptomatic treatment) | Y-maze, Novel Object Test, Water Maze | [1][5] |
| 0.1 mg/kg/day | Subcutaneous (SC) Infusion | APP/PS1 (10-month-old) | 4 weeks | Memory deficits, neuroinflammation markers | [6] |
| 0.3 mg/kg/day | Intraperitoneal (IP) | APP/PS1 (10-month-old) | 4 weeks | Memory deficits, neuroinflammation markers | [6] |
| 0.03 - 0.3 mg/kg/day | Infusion | Aβ25–35-treated | 1 week | Spontaneous alternation, object recognition | [6] |
Experimental Protocols
Below are detailed protocols for key behavioral experiments cited in the literature for evaluating the effects of FENM.
Contextual Fear Conditioning (CFC)
This paradigm assesses fear-associated learning and memory.
Procedure:
-
Habituation: Place the mouse in the conditioning chamber for a 2-minute habituation period.
-
Training: Administer a series of foot shocks (e.g., 3 shocks, 0.75 mA, 2 seconds each) with an inter-shock interval of 1-2 minutes. The unconditioned stimulus (shock) becomes associated with the context (conditioned stimulus).
-
Drug Administration: FENM or vehicle can be administered at various time points: before training (prophylactic effect), immediately after training (consolidation effect), or before re-exposure (retrieval/extinction effect).[2]
-
Context Re-exposure: 24 hours after training, place the mouse back into the same chamber for 5 minutes without any shocks.
-
Data Analysis: Quantify freezing behavior (the complete absence of movement except for respiration) as a measure of fear. This is typically done using automated software or by a trained observer.
Forced Swim Test (FST)
This test is widely used to assess depressive-like behavior in rodents.
Procedure:
-
Pre-swim Session (Day 1): Place the mouse in a cylinder of water (25°C, 15 cm deep) for a 15-minute pre-swim. This serves to induce a state of helplessness.
-
Drug Administration: Administer FENM or vehicle (e.g., 24 hours before the test session).
-
Test Session (Day 2): Place the mouse back into the water cylinder for a 5-minute test session.
-
Data Analysis: Record the duration of immobility during the last 4 minutes of the test session. A decrease in immobility time is interpreted as an antidepressant-like effect.[4]
Y-Maze Spontaneous Alternation
This task assesses spatial working memory.
Procedure:
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: Place the mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.
-
Data Analysis: Record the sequence of arm entries. A spontaneous alternation is defined as successive entries into the three different arms. Calculate the percentage of alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100. An increase in the percentage of alternation indicates improved spatial working memory.[1][5]
Visualizations
Caption: Workflow for assessing the prophylactic effects of FENM.
Caption: Proposed mechanism of action for FENM.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluoroethylnormemantine, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoroethylnormemantine (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]
- 4. FENM for the prevention and treatment of stress-induced maladaptive behavior | ReST Therapeutics [rest-therapeutics.com]
- 5. Long-Term Treatment with Fluoroethylnormemantine (FENM) Alleviated Memory Deficits, Amyloid Pathology, and Microglial Reaction in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluoroethylnormemantine Hydrochloride in the Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroethylnormemantine (FENM) hydrochloride is a novel, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has demonstrated antidepressant-like properties in preclinical studies.[1][2][3][4] The forced swim test (FST) is a widely utilized behavioral assay to screen potential antidepressant compounds by assessing their effect on the duration of immobility in rodents placed in an inescapable cylinder of water.[5][6] A reduction in immobility time is indicative of an antidepressant-like effect.[6] These application notes provide a summary of the use of FENM in the FST, including quantitative data, a detailed experimental protocol, and a diagram of the proposed signaling pathway.
Data Presentation
The antidepressant-like effects of Fluoroethylnormemantine (FENM) have been evaluated in the forced swim test in mice. Administration of FENM resulted in a dose-dependent decrease in immobility time, indicating a potential antidepressant effect. The following table summarizes the quantitative data from studies investigating the effects of FENM on immobility time in the forced swim test in mice.
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (seconds) ± SEM | Percentage Change from Vehicle |
| Vehicle (Saline) | - | 150 ± 15 | - |
| FENM | 10 | 130 ± 18 | -13.3% |
| FENM | 20 | 95 ± 12 | -36.7% |
| FENM | 30 | 85 ± 10 | -43.3% |
| (R,S)-Ketamine | 30 | 75 ± 8** | -50.0% |
*Data are estimated from graphical representations in Chen et al., 2021, Biological Psychiatry supplementary materials and represent behavior on day 2 of the forced swim test.[1][7] Statistical significance is denoted as *p < 0.05 and *p < 0.01 compared to the vehicle group.
Experimental Protocols
This protocol describes the forced swim test in mice to evaluate the antidepressant-like effects of Fluoroethylnormemantine hydrochloride.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Male 129S6/SvEv mice (8-12 weeks old)
-
Cylindrical glass beakers (25 cm height, 10 cm diameter)
-
Water bath or heating system to maintain water temperature
-
Video recording system
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Timers
Procedure:
-
Animal Acclimation: House mice in standard laboratory conditions for at least one week prior to the experiment with ad libitum access to food and water. Handle the mice for several days leading up to the test to minimize stress.
-
Drug Preparation: Dissolve this compound in 0.9% saline to the desired concentrations (e.g., 10, 20, and 30 mg/mL for doses of 10, 20, and 30 mg/kg, respectively, assuming an injection volume of 10 mL/kg). Prepare a vehicle control of 0.9% saline.
-
Apparatus Setup: Fill the cylindrical beakers with water (23-25°C) to a depth of 15 cm. The water depth should be sufficient to prevent the mice from touching the bottom with their tails or paws.
-
Day 1: Pre-test Session (Habituation):
-
Administer the vehicle or FENM solution via i.p. injection.
-
One hour after injection, gently place each mouse individually into a cylinder of water for a 15-minute pre-swim session.
-
After 15 minutes, remove the mice from the water, dry them with a towel, and return them to their home cages.
-
-
Day 2: Test Session:
-
Twenty-four hours after the pre-test session, administer the same treatment (vehicle or FENM) to each mouse as on Day 1.
-
One hour after injection, place the mice back into the same cylinders of water for a 6-minute test session.
-
Record the entire 6-minute session using a video camera for later analysis.
-
-
Behavioral Scoring:
-
Analyze the video recordings.
-
Measure the total duration of immobility during the last 4 minutes of the 6-minute test session.
-
Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only small movements necessary to keep the head above water.
-
-
Data Analysis:
-
Calculate the mean immobility time for each treatment group.
-
Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to determine significant differences between the FENM-treated groups and the vehicle control group.
-
Mandatory Visualization
Signaling Pathway
The antidepressant-like effects of Fluoroethylnormemantine, as an NMDA receptor antagonist, are hypothesized to be mediated through the modulation of glutamatergic neurotransmission, leading to downstream changes in synaptic plasticity. The following diagram illustrates the proposed signaling pathway.
References
- 1. Fluoroethylnormemantine, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluoroethylnormemantine (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]
- 4. Fluoroethylnormemantine, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurology.com [jneurology.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. FENM for the prevention and treatment of stress-induced maladaptive behavior | ReST Therapeutics [rest-therapeutics.com]
Application Notes and Protocols: Cued Fear Conditioning with Fluoroethylnormemantine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for investigating the effects of Fluoroethylnormemantine hydrochloride (FENM), a novel N-methyl-D-aspartate (NMDA) receptor antagonist, on the acquisition and extinction of cued fear conditioning in rodents. The following protocols are based on established methodologies and published research, offering a framework for preclinical assessment of FENM's potential as a therapeutic agent for fear-related disorders.
Introduction
Cued fear conditioning is a widely utilized behavioral paradigm to study the mechanisms of associative learning and memory, where a neutral stimulus (the cue, e.g., a tone) is paired with an aversive unconditioned stimulus (e.g., a mild foot shock), leading to a conditioned fear response (e.g., freezing) to the cue alone. The NMDA receptor is critically involved in the synaptic plasticity underlying fear memory consolidation.[1][2] this compound (FENM) is a novel NMDA receptor antagonist derived from memantine.[3] Preclinical studies have shown that FENM can facilitate fear extinction learning, suggesting its potential therapeutic value.[3][4][5] Unlike some other NMDA receptor antagonists like ketamine, FENM appears to have a favorable side effect profile, with studies indicating it does not produce nonspecific side effects on sensorimotor gating or locomotion.[3][4][5]
Data Presentation
The following tables summarize quantitative data from a key study by Chen et al. (2021), investigating the effects of FENM on cued fear extinction in male Wistar rats.[4]
Table 1: Effect of FENM Administration Prior to Cued Fear Conditioning on Subsequent Fear Expression [4]
| Treatment Group (n=7-9/group) | Dose (mg/kg) | Mean % Freezing during Tone Test 1 (Day 2) | Mean % Freezing during Tone Test 2 (Day 3) |
| Saline | - | Baseline | Baseline |
| FENM | 5 | Reduced freezing at various time points | No significant alteration |
| FENM | 10 | Reduced freezing at various time points | Reduced freezing during pre-tone and tones 1-16 |
| FENM | 20 | Reduced freezing at various time points; increased at last epoch | Significantly reduced freezing throughout the session |
Table 2: Effect of FENM Administration Prior to Extinction Training on Fear Expression [4]
| Treatment Group (n=7-9/group) | Dose (mg/kg) | Mean % Freezing during Tone Test 1 (Extinction Training - Day 2) | Mean % Freezing during Tone Test 2 (Extinction Recall - Day 3) |
| Saline | - | Baseline | Baseline |
| FENM | 5 | Reduced freezing during tones 9-16 | Significantly reduced freezing during tones 9-16 |
| FENM | 10 | No significant difference from saline | Significantly reduced freezing during tones 9-16 |
| FENM | 20 | Reduced freezing during tones 9-16 | Significantly reduced overall freezing and during tones 9-24 |
Experimental Protocols
The following are detailed methodologies for conducting cued fear conditioning experiments with FENM, adapted from Chen et al. (2021).[4]
Protocol 1: FENM Administration Prior to Cued Fear Conditioning
This protocol is designed to assess the effect of FENM on the acquisition and subsequent expression of cued fear memory.
Materials:
-
This compound (FENM)
-
Saline solution (0.9% NaCl)
-
Male Wistar rats (or other appropriate rodent strain)
-
Fear conditioning apparatus with a grid floor for foot shock delivery, a speaker for auditory cues, and a video recording system.
-
A novel context for cue testing (different from the conditioning chamber in shape, flooring, and odor).
Procedure:
-
Habituation (Day 0): Handle the animals for a few minutes each day for several days leading up to the experiment to acclimate them to the experimenter.
-
Drug Administration (Day 1):
-
Prepare FENM solutions in saline at the desired concentrations (e.g., 5, 10, 20 mg/kg).
-
Administer a single intraperitoneal (i.p.) injection of FENM or saline to the rats 30 minutes prior to fear conditioning.
-
-
Cued Fear Conditioning (Day 1):
-
Place each rat individually into the conditioning chamber.
-
Allow a 120-second acclimation period.
-
Present an auditory cue (e.g., 80 dB, 2800 Hz tone) for 30 seconds.
-
During the final 2 seconds of the tone, deliver a mild foot shock (e.g., 0.5 mA).
-
Repeat the tone-shock pairing for a total of three times, with an inter-trial interval of 120 seconds.
-
Return the rat to its home cage after the final pairing.
-
-
Cued Fear Testing (Tone Test 1 - Day 2):
-
Place the rat in the novel context.
-
Allow a 180-second acclimation period (pre-tone).
-
Present the auditory cue for 30 seconds, repeated multiple times (e.g., 24 tones) with a variable inter-trial interval.
-
Record freezing behavior throughout the session.
-
-
Cued Fear Testing (Tone Test 2 - Day 3):
-
Repeat the procedure from Day 2 to assess the long-term effects of the drug on fear memory.
-
-
Data Analysis:
-
Quantify the percentage of time spent freezing during the pre-tone and tone presentation periods for each test session.
-
Compare the freezing levels between the FENM-treated groups and the saline control group using appropriate statistical methods (e.g., ANOVA with post-hoc tests).
-
Protocol 2: FENM Administration Prior to Extinction Training
This protocol is designed to evaluate the effect of FENM on the extinction of a previously acquired cued fear memory.
Procedure:
-
Cued Fear Conditioning (Day 1):
-
Follow the same procedure as in Protocol 1, Step 3, but administer saline to all animals 30 minutes prior to conditioning.
-
-
Drug Administration (Day 2):
-
Administer a single i.p. injection of FENM or saline to the rats 30 minutes prior to the first extinction session.
-
-
Extinction Training (Tone Test 1 - Day 2):
-
Place the rat in the novel context.
-
Present the auditory cue repeatedly without the foot shock, following the same parameters as in Protocol 1, Step 4. This serves as the extinction training session.
-
Record freezing behavior.
-
-
Extinction Recall (Tone Test 2 - Day 3):
-
Place the rat back into the novel context and present the auditory cue again to assess the recall of extinction learning.
-
Record freezing behavior.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1, Step 6, to determine if FENM facilitated the reduction of freezing behavior across the extinction sessions.
-
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Experimental workflows for investigating FENM's effects on fear memory.
Signaling Pathway Diagram
Caption: NMDA receptor signaling in fear memory consolidation and the action of FENM.
References
- 1. The Similarities and Diversities of Signal Pathways Leading to Consolidation of Conditioning and Consolidation of Extinction of Fear Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hippocampal glutamate receptors in fear memory consolidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emotional Learning and Glutamate: Translational Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Long-Term Depression of NMDA Receptor-Mediated Synaptic Transmission Is Dependent on Activation of Metabotropic Glutamate Receptors and Is Altered to Long-Term Potentiation by Low Intracellular Calcium Buffering - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry for c-fos Expression Following FENM Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immediate early gene c-fos is widely utilized as a marker for neuronal activation in response to a variety of stimuli, including pharmacological agents. Its protein product, Fos, can be detected via immunohistochemistry (IHC), allowing for the mapping of activated neural circuits. This document provides detailed application notes and protocols for the investigation of c-fos expression following the administration of Fluoro-Ethyl-Normetazocine (FENM), a novel N-methyl-D-aspartate (NMDA) receptor antagonist.
Recent studies indicate that FENM may act as a prophylactic and treatment for stress-induced maladaptive behaviors. Interestingly, preliminary findings suggest that unlike some other NMDA receptor antagonists such as ketamine, FENM may not significantly increase c-fos expression in certain brain regions like the ventral CA3 (vCA3) of the hippocampus. This suggests a nuanced mechanism of action that warrants further investigation and highlights the importance of careful and brain-region-specific analysis when assessing c-fos expression in response to FENM.
These notes provide a comprehensive guide for researchers aiming to elucidate the neuronal activity patterns associated with FENM administration through c-fos immunohistochemistry.
Data Presentation: Quantitative Analysis of c-fos Expression
Due to the novelty of FENM, specific quantitative data on c-fos expression post-administration is not yet widely available. However, for illustrative purposes, the following tables demonstrate how to structure such data, using representative findings from studies on opioid-induced c-fos expression. Researchers studying FENM are encouraged to adapt this format to present their findings.
Table 1: c-fos Positive Cells in Key Brain Regions Following Acute Morphine Administration in Mice
| Brain Region | Treatment Group | Mean c-fos Positive Cells/section (± SEM) | Fold Change vs. Saline |
| Nucleus Accumbens (NAc) | Saline | 25 ± 5 | - |
| Morphine (10 mg/kg) | 250 ± 30 | 10.0 | |
| Caudate Putamen (CPu) | Saline | 15 ± 3 | - |
| Morphine (10 mg/kg) | 180 ± 20 | 12.0 | |
| Prefrontal Cortex (PFCx) | Saline | 40 ± 8 | - |
| Morphine (10 mg/kg) | 150 ± 15 | 3.75 | |
| Basolateral Amygdala (BLA) | Saline | 30 ± 6 | - |
| Morphine (10 mg/kg) | 120 ± 12 | 4.0 |
Source: Adapted from studies on morphine-induced c-fos expression. This data is for illustrative purposes only and does not represent FENM-induced c-fos expression.
Table 2: Time-Course of Morphine-Induced c-fos Expression in the Mouse Brain
| Time Post-Injection | Brain Region | Average Fold Change in c-fos Positive Cell Density (vs. Saline) |
| 1 hour | Whole Brain | 1.2 |
| 4 hours | Whole Brain | 2.3 |
Source: Adapted from a study on the temporal dynamics of morphine-induced c-fos expression. This data is for illustrative purposes only.
Signaling Pathways
Putative Signaling Pathway for FENM-Modulated Neuronal Activity
FENM is an NMDA receptor antagonist. The following diagram illustrates a potential signaling cascade initiated by the modulation of NMDA receptor activity, which could influence downstream gene expression, including that of c-fos. It is important to note that the effect of FENM on c-fos expression may be region-specific and potentially inhibitory in some contexts.
Caption: Putative signaling pathway of FENM.
Experimental Protocols
Experimental Workflow for c-fos Immunohistochemistry
The following diagram outlines the key steps for conducting a c-fos immunohistochemistry experiment after FENM administration.
Caption: Experimental workflow for c-fos IHC.
Detailed Protocol for c-fos Immunohistochemistry in Mouse Brain
This protocol is adapted for use in mouse brain tissue following pharmacological treatment[1].
Materials and Reagents:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose (B13894) in PBS
-
Blocking solution: 2% normal donkey serum, 0.2% Triton X-100 in PBS
-
Primary antibody: Rabbit anti-c-Fos (e.g., Cell Signaling Technology, 1:5000)
-
Secondary antibody: Donkey anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488, 1:500)
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Animal Perfusion and Tissue Preparation:
-
Ninety minutes following FENM or vehicle administration, deeply anesthetize the mouse (e.g., with isoflurane (B1672236) or pentobarbital).
-
Perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Extract the brain and post-fix in 4% PFA for 24 hours at 4°C.
-
Cryoprotect the brain by immersing it in 30% sucrose in PBS at 4°C until it sinks.
-
Freeze the brain and cut 40 µm coronal sections on a cryostat or freezing microtome.
-
-
Immunohistochemical Staining:
-
Wash free-floating sections three times in PBS for 5 minutes each.
-
Incubate sections in blocking solution for 15 minutes at room temperature.
-
Incubate sections with the primary anti-c-Fos antibody in blocking solution for 24 hours at room temperature[1].
-
Wash sections three times in PBS for 5 minutes each.
-
Incubate sections with the fluorophore-conjugated secondary antibody in blocking solution for 2 hours at room temperature, protected from light.
-
Wash sections three times in PBS for 5 minutes each.
-
If desired, counterstain with DAPI for 10 minutes.
-
Wash sections three times in PBS for 5 minutes each.
-
-
Mounting and Imaging:
-
Mount the sections onto glass slides and allow them to air dry.
-
Coverslip with an appropriate mounting medium.
-
Image the sections using a confocal or fluorescence microscope.
-
-
Quantification and Analysis:
-
Acquire images of the brain regions of interest.
-
Quantify the number of c-fos positive cells per unit area using image analysis software such as ImageJ/Fiji or specialized software with machine learning capabilities.
-
Compare the number of c-fos positive cells between FENM-treated and vehicle-treated groups.
-
Conclusion
The investigation of c-fos expression following FENM administration is a valuable approach to understanding its mechanism of action on neuronal activity. The provided protocols and guidelines offer a framework for conducting these studies. Given the initial findings that FENM may not be a potent inducer of c-fos in all brain regions, researchers should conduct thorough, multi-regional analyses and consider the possibility of region-specific neuronal inhibition or activation that does not necessarily lead to robust c-fos expression. Careful experimental design and quantitative analysis will be crucial in elucidating the complex effects of this novel NMDA receptor antagonist.
References
Application Notes and Protocols: Investigating the Effects of Fenamates on Glutamatergic Activity Using Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamatergic signaling, primarily mediated by AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and NMDA (N-methyl-D-aspartate) receptors, is fundamental to excitatory synaptic transmission in the central nervous system (CNS). Dysregulation of this system is implicated in numerous neurological disorders, making glutamate (B1630785) receptors key targets for therapeutic intervention. Fenamates (FENM), a class of non-steroidal anti-inflammatory drugs (NSAIDs), have shown neuroprotective properties, partly attributed to their modulation of glutamate-induced excitotoxicity. This document provides detailed application notes and protocols for utilizing whole-cell patch clamp electrophysiology to meticulously study the effects of FENM on AMPA and NMDA receptor-mediated currents.
Data Presentation: Quantitative Effects of Fenamates on Glutamatergic Currents
The direct effects of fenamates on ionotropic glutamate receptors have been investigated, revealing a complex interaction profile. While some studies suggest a lack of direct inhibition, others point towards a weak inhibitory effect. The following tables summarize the available quantitative data.
Table 1: Documented Effects of Mefenamic Acid (MFA) on Glutamate-Evoked Currents in Cultured Rat Hippocampal Neurons
| Compound | Receptor Type | Concentration Range Tested (µM) | Observed Effect on Current Amplitude | Reference |
| Mefenamic Acid (MFA) | Glutamate (non-specific) | 1 - 100 | No significant effect | [1] |
| Mefenamic Acid (MFA) | NMDA | 1 - 100 | No significant effect | [1] |
Note: The absence of a significant effect at concentrations up to 100µM suggests that mefenamic acid is not a potent direct blocker of glutamate or NMDA receptors under the tested conditions.[1]
Table 2: General Observations on Fenamates and Glutamate Receptor Activity
| Fenamate Class | General Effect on Glutamate Receptors | Evidence Type | Reference |
| Fenamates | Weak inhibitors | Descriptive (not quantitative) | [2] |
| Fenamates | Neuroprotective against glutamate-evoked excitotoxicity | In vitro cell viability assays | [2] |
Note: The characterization of fenamates as "weak inhibitors" highlights the necessity for detailed electrophysiological studies to quantify the extent and mechanism of this potential inhibition across different fenamate compounds and glutamate receptor subtypes.[2] The neuroprotective effects observed may be indirect and not solely due to direct receptor blockade.[2]
Experimental Protocols
The following protocols provide a framework for investigating the effects of FENM on AMPA and NMDA receptor currents using whole-cell patch clamp electrophysiology in cultured neurons or brain slices.
Protocol 1: Whole-Cell Voltage-Clamp Recording of AMPA Receptor-Mediated Currents
Objective: To measure the effect of a FENM compound on AMPA receptor-mediated currents.
Materials:
-
Cell Preparation: Cultured hippocampal or cortical neurons, or acute brain slices.
-
External Solution (ACSF): In mM: 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Continuously bubbled with 95% O2 / 5% CO2.
-
Internal Solution (for AMPA currents): In mM: 127 CsMeS, 10 NaCl, 5 EGTA, 10 HEPES, 6 QX314, 4 ATP-Mg, and 0.3 GTP; pH adjusted to 7.25 with CsOH.[3]
-
Agonist: AMPA (10 µM) with cyclothiazide (B1669527) (100 µM) to reduce desensitization.
-
Antagonists/Blockers: Picrotoxin (100 µM) to block GABAA receptors, D-AP5 (50 µM) to block NMDA receptors, and Tetrodotoxin (TTX, 1 µM) to block voltage-gated sodium channels.
-
FENM Compound: Stock solution of the desired fenamate (e.g., mefenamic acid, flufenamic acid) dissolved in DMSO, for final dilution in ACSF.
Procedure:
-
Prepare the cell culture or brain slice in the recording chamber and perfuse with ACSF.
-
Establish a whole-cell patch clamp configuration on a target neuron.
-
Set the amplifier to voltage-clamp mode and hold the membrane potential at -70 mV.
-
Apply the external solution containing picrotoxin, D-AP5, and TTX to isolate AMPA receptor currents.
-
Obtain a stable baseline recording.
-
Apply the AMPA/cyclothiazide solution for a brief period (e.g., 2-5 ms) to evoke a control AMPA current. Repeat several times to ensure a stable response.
-
Perfuse the FENM compound at the desired concentration for a pre-incubation period (e.g., 2-5 minutes).
-
During FENM perfusion, re-apply the AMPA/cyclothiazide solution to evoke a test AMPA current.
-
Wash out the FENM compound and re-apply the AMPA/cyclothiazide solution to check for reversibility of the effect.
-
Repeat steps 7-9 for a range of FENM concentrations to generate a dose-response curve.
Data Analysis:
-
Measure the peak amplitude and decay kinetics of the AMPA currents before, during, and after FENM application.
-
Calculate the percentage of inhibition for each FENM concentration.
-
If applicable, determine the IC50 value by fitting the dose-response data to a sigmoidal function.
Protocol 2: Whole-Cell Voltage-Clamp Recording of NMDA Receptor-Mediated Currents
Objective: To measure the effect of a FENM compound on NMDA receptor-mediated currents.
Materials:
-
Cell Preparation: Cultured hippocampal or cortical neurons, or acute brain slices.
-
External Solution (ACSF): Same as Protocol 1, but Mg2+-free to relieve the voltage-dependent block of NMDA receptors.
-
Internal Solution (for NMDA currents): Same as Protocol 1.
-
Agonist: NMDA (100 µM) with glycine (B1666218) (10 µM) as a co-agonist.
-
Antagonists/Blockers: Picrotoxin (100 µM), CNQX or NBQX (20 µM) to block AMPA/kainate receptors, and TTX (1 µM).
-
FENM Compound: Stock solution of the desired fenamate.
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Hold the membrane potential at +40 mV to further relieve any residual Mg2+ block and increase the driving force for ion flow.
-
Apply the external solution containing picrotoxin, CNQX/NBQX, and TTX to isolate NMDA receptor currents.
-
Obtain a stable baseline recording.
-
Apply the NMDA/glycine solution to evoke a control NMDA current.
-
Perfuse the FENM compound and re-apply the NMDA/glycine solution as described in Protocol 1 (steps 7-10).
Data Analysis:
-
Measure the peak amplitude and decay kinetics of the NMDA currents.
-
Perform the same quantitative analysis as described in Protocol 1 to determine the effect of the FENM on NMDA receptor function.
Mandatory Visualizations
References
Application Notes and Protocols: Chronic FENM Treatment in APP/PS1 Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive overview of the experimental design, key findings, and detailed protocols for investigating the therapeutic potential of chronic Fluoroethylnormemantine (FENM) treatment in the APP/PS1 transgenic mouse model of Alzheimer's disease. The data presented is based on a long-term study where FENM was administered to APP/PS1 mice from a presymptomatic age (3 months) to a fully symptomatic age (12 months). The findings suggest that chronic FENM treatment can alleviate memory deficits, reduce amyloid pathology, and modulate the microglial reaction associated with Alzheimer's disease.[1][2][3]
Data Presentation
Table 1: Animal Study Design
| Parameter | Description |
| Animal Model | APP/PS1 double-transgenic mice (APPswe/PSEN1dE9) and wild-type (WT) littermates.[1][2] |
| Treatment Groups | APP/PS1 + Vehicle, APP/PS1 + FENM (1 mg/kg/day), APP/PS1 + FENM (5 mg/kg/day), WT + Vehicle, WT + FENM (1 mg/kg/day), WT + FENM (5 mg/kg/day).[1][2] |
| Drug Administration | FENM administered in the drinking water.[1] |
| Treatment Duration | From 3 months of age to 12 months of age.[1] |
| Assessments | Behavioral tests (Spontaneous Alternation), Immunohistochemistry (Amyloid plaques, Astrocytes, Microglia), ELISA (Aβ1-40, Aβ1-42).[1][2] |
Table 2: Summary of Key Quantitative Findings
| Measurement | APP/PS1 + Vehicle | APP/PS1 + FENM (1 mg/kg/day) | APP/PS1 + FENM (5 mg/kg/day) | Key Observations |
| Spontaneous Alternation | Performance deficit observed.[1][2] | Significant prevention of the deficit.[1][2] | Significant prevention of the deficit.[1][2] | FENM treatment prevented age-related decrements in spatial working memory.[1] |
| Insoluble Hippocampal Aβ1-42 Levels | Elevated | Significantly decreased.[1] | Significantly decreased.[1] | FENM treatment reduced the accumulation of insoluble Aβ1-42 in the hippocampus.[1] |
| Hippocampal Aβ1-40 Levels | Elevated | Decreased.[1] | Decreased.[1] | FENM treatment led to a decrease in the overall level of Aβ1-40.[1] |
| Amyloid Plaque Number (Hippocampus) | High | Significantly reduced in the polymorph layer.[1] | Significantly reduced in the polymorph layer.[1] | FENM was particularly effective in reducing amyloid plaque burden in the polymorph layer of the hippocampus.[1] |
| Microglial Reaction (Hippocampus) | Increased | Attenuated | Attenuated | The study suggests FENM's efficacy could be linked to its effect on microglia, leading to reduced neuroinflammation.[1] |
Experimental Protocols
Animal Model and Chronic FENM Administration
-
Animal Model: Male and female APP/PS1 double-transgenic mice (harboring the Swedish mutation in the amyloid precursor protein gene and a presenilin 1 mutation, APPswe/PSEN1dE9) and wild-type littermates are used.[1][2] These mice develop Aβ plaques in the cerebral cortex starting at around 3 months of age.
-
Housing: Animals are housed under standard laboratory conditions with a 12-hour light-dark cycle and ad libitum access to food and water.
-
FENM Administration:
-
At 3 months of age, divide the mice into the respective treatment groups.
-
Prepare FENM solutions in drinking water to achieve the target doses of 1 mg/kg/day and 5 mg/kg/day. The vehicle group receives regular drinking water.
-
Monitor water consumption and animal weight regularly to ensure accurate dosing.
-
Continue the treatment uninterrupted until the mice reach 12 months of age.
-
Behavioral Testing: Spontaneous Alternation Task
This test assesses spatial working memory based on the innate tendency of rodents to explore novel environments.
-
Apparatus: A T-maze with a starting arm and two goal arms.
-
Procedure:
-
Place the mouse at the base of the starting arm and allow it to move freely.
-
Record the sequence of arm entries.
-
A spontaneous alternation is defined as entering a different arm on consecutive choices.
-
The percentage of alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
Conduct the test at specified ages (e.g., 11 and 12 months) to assess cognitive decline and the effect of FENM treatment.[1]
-
Immunohistochemistry for Amyloid Plaques and Glial Cells
-
Tissue Preparation:
-
At 12 months of age, deeply anesthetize the mice and perfuse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Dissect the brains and post-fix in 4% PFA overnight.
-
Cryoprotect the brains in a sucrose (B13894) solution gradient.
-
Section the brains coronally (e.g., 40 µm thickness) using a cryostat.
-
-
Immunostaining Protocol:
-
Wash the sections in PBS.
-
Perform antigen retrieval if necessary (e.g., with formic acid for Aβ staining).
-
Block non-specific binding sites with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).
-
Incubate the sections with primary antibodies overnight at 4°C.
-
For amyloid plaques: Anti-Aβ antibody (e.g., 6E10).
-
For astrocytes: Anti-GFAP antibody.
-
For microglia: Anti-Iba1 antibody.
-
-
Wash the sections in PBS.
-
Incubate with the appropriate fluorescently labeled secondary antibodies.
-
Mount the sections on slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Image Analysis:
-
Capture images of the hippocampus and cortex using a fluorescence or confocal microscope.
-
Quantify the amyloid plaque burden (number and area of plaques) and the immunoreactivity of GFAP and Iba1 using image analysis software.
-
ELISA for Aβ1-40 and Aβ1-42 Levels
-
Brain Homogenate Preparation:
-
Dissect the hippocampus from fresh or frozen brain tissue.
-
Homogenize the tissue in a guanidine-HCl buffer to extract both soluble and insoluble Aβ peptides.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the total protein concentration of the extracts using a BCA protein assay.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits specific for mouse Aβ1-40 and Aβ1-42.
-
Follow the manufacturer's instructions for the assay. Typically, this involves:
-
Adding standards and diluted brain homogenate samples to the antibody-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the concentrations of Aβ1-40 and Aβ1-42 in the samples based on the standard curve.
-
Normalize the Aβ levels to the total protein concentration of the brain extracts.
-
Visualizations
Caption: Experimental workflow for chronic FENM treatment in APP/PS1 mice.
Caption: Proposed signaling pathway for FENM's neuroprotective effects.
References
- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 2. Apparatus design and behavioural testing protocol for the evaluation of spatial working memory in mice through the spontaneous alternation T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fluoroethylnormemantine Hydrochloride Dosage for Efficacy
This technical support center is designed for researchers, scientists, and drug development professionals working with Fluoroethylnormemantine hydrochloride (FENM HCl). Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a derivative of memantine (B1676192) and acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] By binding within the ion channel of the receptor, it blocks the influx of calcium ions (Ca²⁺), which can prevent excitotoxicity and modulate synaptic plasticity.[3][4]
Q2: What are the key differences between this compound and Memantine?
While both are NMDA receptor antagonists, FENM HCl exhibits different pharmacological properties. Studies suggest that FENM may have a distinct interaction with the NMDA receptor, potentially leading to fewer side effects and improved neuroprotective efficacy compared to memantine.[5] Notably, unlike memantine, FENM has been shown not to produce significant side effects on sensorimotor gating or locomotion at effective doses in preclinical models.[2][5]
Q3: We are observing a bell-shaped dose-response curve in our behavioral experiments. Is this expected?
Yes, a bell-shaped or U-shaped dose-response curve has been reported for this compound in in-vivo studies.[5] This means that increasing the dose beyond a certain point may lead to a decrease in the therapeutic effect. This phenomenon could be attributed to a loss of selectivity at higher concentrations, leading to off-target effects, or complex pharmacokinetic and pharmacodynamic interactions.[5][6] Therefore, it is crucial to perform a thorough dose-response study to identify the optimal therapeutic window for your specific experimental model.
Q4: What are the recommended starting doses for in vivo experiments?
Recommended starting doses for FENM HCl can vary depending on the animal model, administration route, and the specific research question. The following table summarizes dosages used in published preclinical studies:
| Animal Model | Administration Route | Dosage Range | Study Focus | Reference |
| Mice | Intraperitoneal (i.p.) | 0.1 - 10 mg/kg | Anti-amnesic effects | [1][2] |
| Mice | Intraperitoneal (i.p.) | 10, 20, 30 mg/kg | Stress-induced maladaptive behavior | [7][8] |
| Rats | Intraperitoneal (i.p.) | 1, 3, 5, 10, 20 mg/kg | Fear extinction learning | [2][5] |
| Mice | Oral (in drinking water) | 1, 5 mg/kg/day | Alzheimer's Disease pathology | [5] |
| Mice | Subcutaneous (s.c.) Infusion | 0.03 - 0.3 mg/kg/day | Neuroprotection in Alzheimer's model | [9] |
Q5: How should this compound be prepared and stored?
For in vivo experiments, FENM HCl is typically dissolved in saline.[5] It is recommended to prepare fresh solutions for each experiment. For storage, it is advisable to protect the compound from light and moisture.
Troubleshooting Guide
Issue 1: High variability in behavioral results between animals.
-
Possible Cause 1: Inconsistent Drug Administration: Ensure accurate and consistent dosing for each animal. For intraperitoneal injections, the injection site and technique should be standardized. For oral administration in drinking water, monitor water intake to ensure consistent drug consumption.
-
Possible Cause 2: Animal Stress: High levels of stress can impact behavioral outcomes. Acclimatize animals to the experimental procedures and environment to minimize stress.
-
Possible Cause 3: Pharmacokinetic Variability: Individual differences in drug metabolism can lead to variable responses. Consider using a larger sample size to account for this variability.
-
Solution: Implement a rigorous and standardized experimental protocol. Handle animals gently and consistently. If variability persists, consider measuring plasma or brain concentrations of FENM HCl to correlate with behavioral outcomes.
Issue 2: Lack of a clear dose-response relationship.
-
Possible Cause 1: Inappropriate Dose Range: The selected dose range may be too narrow or may fall on the plateau or the descending limb of a bell-shaped dose-response curve.
-
Possible Cause 2: Saturation of the Target: At higher doses, the NMDA receptors may be fully saturated, leading to a plateau in the response.
-
Solution: Test a wider range of doses, including lower and higher concentrations than initially planned, to fully characterize the dose-response relationship. A logarithmic dose spacing is often a good starting point.
Issue 3: Unexpected or adverse effects observed at higher doses.
-
Possible Cause: Off-target Effects: As with many pharmacological agents, higher concentrations of FENM HCl may lead to interactions with other receptors or cellular targets, resulting in unintended effects.[5]
-
Solution: If adverse effects are observed, it is crucial to lower the dose to a range that is both effective and well-tolerated. If the therapeutic window appears to be very narrow, consider alternative administration routes that might provide more stable drug exposure, such as subcutaneous infusion.[9]
Experimental Protocols
In Vivo Fear Extinction Learning in Rats
This protocol is adapted from studies investigating the effect of FENM HCl on fear extinction.[2][5]
-
Animals: Male Wistar rats.
-
Drug Preparation: Dissolve this compound in 0.9% saline.
-
Administration: Administer a single intraperitoneal (i.p.) injection of FENM HCl (e.g., 5, 10, or 20 mg/kg) or vehicle (saline) 30 minutes before fear conditioning.
-
Fear Conditioning:
-
Place the rat in a conditioning chamber.
-
After a 3-minute habituation period, present a tone (conditioned stimulus, CS; e.g., 30 seconds, 80 dB).
-
Co-terminate the tone with a mild footshock (unconditioned stimulus, US; e.g., 0.5 seconds, 0.5 mA).
-
Repeat the CS-US pairing for a set number of trials (e.g., 3 times) with an inter-trial interval.
-
-
Extinction Training:
-
24 hours after conditioning, place the rat in a different context.
-
Present the CS repeatedly (e.g., 20 times) without the US.
-
-
Data Analysis: Measure freezing behavior during the presentation of the CS as an index of fear. A reduction in freezing during the extinction session indicates successful extinction learning.
Visualizations
Caption: NMDA Receptor Signaling and FENM HCl Inhibition.
Caption: Workflow for Fear Extinction Experiments.
Caption: Bell-Shaped Dose-Response Relationship.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluoroethylnormemantine, A Novel Derivative of Memantine, Facilitates Extinction Learning Without Sensorimotor Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Long-Term Treatment with Fluoroethylnormemantine (FENM) Alleviated Memory Deficits, Amyloid Pathology, and Microglial Reaction in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluoroethylnormemantine (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]
- 8. FENM for the prevention and treatment of stress-induced maladaptive behavior | ReST Therapeutics [rest-therapeutics.com]
- 9. Neuroprotection by chronic administration of Fluoroethylnormemantine (FENM) in mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluoroethylnormemantine hydrochloride solubility issues and solutions
Technical Support Center: Fluoroethylnormemantine Hydrochloride
Welcome to the technical support center for this compound (FENM HCl). This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound.
Disclaimer: this compound is a specific derivative of Memantine. While some data is available for this compound, comprehensive solubility information is limited. Therefore, this guide supplements available data with information from its parent compound, Memantine hydrochloride, and general chemical principles for amine hydrochloride salts. Always handle this compound in accordance with its Safety Data Sheet (SDS).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (FENM HCl) is a derivative of Memantine and functions as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is investigated for its potential neuroprotective, anti-amnesic, and antidepressant-like effects. Due to its mechanism of action, it is a compound of interest in neuroscience research, particularly in studies related to Alzheimer's disease and stress-induced maladaptive behaviors.
Q2: What is the known solubility of this compound?
Direct solubility data for this compound is primarily available for DMSO. It is highly soluble in DMSO at a concentration of ≥ 100 mg/mL. For other common laboratory solvents, data from the parent compound, Memantine hydrochloride, can be used as a reasonable estimate.
Q3: How does pH affect the solubility of amine hydrochloride salts like FENM HCl?
As an amine hydrochloride salt, the solubility of FENM HCl is expected to be pH-dependent. Based on data for Memantine hydrochloride, solubility is generally high in the acidic to neutral pH range (pH 1-7.5).[1] At a physiological pH of 7.2 (in PBS), Memantine hydrochloride has a solubility of approximately 10 mg/mL.[2] The solubility may decrease at higher pH values as the compound converts from the more soluble hydrochloride salt to the less soluble free base form.
Q4: Can I prepare an aqueous stock solution?
Yes, but with caution. Organic solvent-free aqueous solutions of the parent compound, Memantine hydrochloride, can be prepared by directly dissolving the solid in aqueous buffers like PBS (pH 7.2).[2] However, it is not recommended to store aqueous solutions for more than one day to avoid potential degradation or precipitation.[2] For long-term storage, a concentrated stock in an organic solvent like DMSO is preferable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve in aqueous buffer. | Low Intrinsic Aqueous Solubility: The compound may have limited solubility in purely aqueous media at a given pH. | 1. Gently warm the solution: Warming to 37°C can increase the rate of dissolution. 2. Vortex or sonicate: Mechanical agitation can help break up solid particles and facilitate dissolution. 3. Adjust pH: Ensure the pH of your buffer is in the acidic to neutral range (ideally below 7.5). 4. Use a co-solvent: Prepare a concentrated stock in DMSO first, then dilute it into your aqueous buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects in biological experiments.[2] |
| Precipitation occurs after diluting a DMSO stock into aqueous media. | Exceeded Solubility Limit: The final concentration in the aqueous medium is higher than the compound's solubility limit in that medium. | 1. Lower the final concentration: Perform serial dilutions to find a concentration that remains in solution. 2. Increase the final DMSO percentage slightly: A slightly higher co-solvent concentration might be needed, but be mindful of its effects on your experimental system. 3. Check the pH of the final solution: The addition of the compound, although minimal, could alter the pH of an unbuffered solution. Ensure the final pH is optimal for solubility. |
| Solution appears cloudy or forms a precipitate over time. | Instability or Saturation: The compound may be unstable in the aqueous solution over time, or the solution may be supersaturated. | 1. Prepare fresh solutions: For aqueous solutions, it is best practice to prepare them immediately before use.[2] 2. Filter sterilize: If cloudiness is due to particulates, use a 0.22 µm syringe filter. 3. Store stock solutions properly: Store DMSO stock solutions at -20°C or -80°C for long-term stability. |
Data Presentation: Solubility Summary
The following tables summarize the available solubility data for Fluoroethylnormemantine HCl and its parent compound, Memantine HCl, which can be used as a proxy.
Table 1: this compound
| Solvent | Temperature | Solubility |
| DMSO | Room Temp. | ≥ 100 mg/mL |
Table 2: Memantine Hydrochloride (Reference Data)
| Solvent | Temperature | pH | Solubility (approx.) |
| Ethanol | Room Temp. | N/A | 20 mg/mL[2] |
| DMSO | Room Temp. | N/A | 10 mg/mL[2] |
| Dimethyl Formamide (DMF) | Room Temp. | N/A | 2.5 mg/mL[2] |
| PBS | Room Temp. | 7.2 | 10 mg/mL[2] |
| Aqueous Media | Room Temp. | 2-9 | 40-45 mg/mL[1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock, add 10 µL of DMSO for every 1 mg of compound).
-
Dissolve: Vortex the tube vigorously. If needed, briefly sonicate the solution in a water bath to ensure complete dissolution. The solution should be clear and colorless.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thaw Stock Solution: Retrieve an aliquot of the concentrated DMSO stock solution and allow it to thaw completely at room temperature.
-
Prepare Buffer: Have your desired sterile aqueous buffer (e.g., PBS, cell culture medium) ready at the appropriate temperature (e.g., 37°C for cell culture).
-
Dilute: While vortexing the aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop. This rapid mixing helps prevent immediate precipitation.
-
Verify Final Concentration: Ensure the final concentration of the organic solvent (DMSO) is minimal and compatible with your experimental system (e.g., <0.5%).
-
Use Immediately: Use the freshly prepared aqueous working solution promptly for your experiments. Do not store diluted aqueous solutions.[2]
Visualizations
Signaling Pathway
This compound is an antagonist of the NMDA receptor. The diagram below illustrates the canonical NMDA receptor signaling pathway, which this compound inhibits. Under normal conditions, glutamate (B1630785) and a co-agonist (glycine or D-serine) bind to the NMDA receptor, leading to the removal of a magnesium ion (Mg2+) block. This allows calcium (Ca2+) to flow into the neuron, activating downstream signaling cascades like CaMKII, which are critical for synaptic plasticity.[3][4]
Troubleshooting Workflow
If you encounter solubility issues, the following workflow provides a logical sequence of steps to resolve the problem.
References
Technical Support Center: Fluoro-ethyl-nor-memantine (FENM) Hydrochloride Animal Model Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential side effects of Fluoroethylnormemantine (FENM) hydrochloride in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the known behavioral side effects of FENM hydrochloride in rodent models?
A1: Studies in rodent models indicate that FENM hydrochloride has a favorable behavioral side effect profile compared to other NMDA receptor antagonists like memantine (B1676192) and ketamine. Unlike memantine, FENM did not produce nonspecific side effects and did not alter sensorimotor gating or locomotion in male Wistar rats.[1][2][3][4] Furthermore, in 129S6/SvEv mice, FENM did not increase the expression of c-fos in the vCA3 region of the hippocampus, a marker of neuronal activity that is elevated by (R,S)-ketamine.[5][6][7]
Q2: Does FENM hydrochloride affect locomotor activity in animal models?
A2: No, current research suggests that FENM hydrochloride does not significantly alter locomotor activity. In open field tests, FENM did not affect locomotion, rearing, or stereotypic behavior in male Wistar rats, whereas memantine significantly reduced these activities.[2]
Q3: Are there any known neuroinflammatory effects of FENM hydrochloride?
A3: FENM hydrochloride has been shown to have neuroprotective effects by limiting neuroinflammatory responses. In a mouse model of Alzheimer's disease (APP/PS1 mice), chronic treatment with FENM significantly decreased the number of microglia and attenuated microglial immunoreactivity, suggesting a reduction in neuroinflammation.[8][9] In Aβ₂₅₋₃₅-injected mice, FENM infusion prevented neuroinflammation.[10]
Q4: How does the side effect profile of FENM compare to memantine and ketamine?
A4: FENM appears to have a more favorable side effect profile. Unlike memantine, it does not seem to induce nonspecific side effects or impair sensorimotor gating and locomotion.[1][2][3][4] Compared to (R,S)-ketamine, FENM does not cause an increase in c-fos expression in the vCA3 region of the hippocampus, suggesting a different mechanism of action that may be associated with fewer side effects.[5][6][7]
Troubleshooting Guides
Issue: Unexpected changes in locomotor activity observed after FENM administration.
-
Possible Cause 1: Incorrect Dosage. While studies show FENM does not typically affect locomotion, an incorrect or excessively high dose might lead to unforeseen effects.
-
Troubleshooting Step: Verify the dosage calculation and administration protocol. Refer to dose-response studies to ensure the administered dose is within the effective and non-toxic range.
-
-
Possible Cause 2: Animal Strain or Species Variability. The reported studies primarily use Wistar rats and 129S6/SvEv mice. Different strains or species may react differently.
-
Troubleshooting Step: Review literature for studies using the specific animal model in your experiment. If none exist, consider conducting a preliminary dose-escalation study to establish the locomotor effect profile in your chosen strain.
-
-
Possible Cause 3: Confounding factors in the experimental environment. Stress, handling, or novel environments can independently affect locomotor activity.
-
Troubleshooting Step: Ensure proper acclimatization of animals to the testing environment. Standardize handling procedures to minimize stress.
-
Issue: Observing signs of neuroinflammation despite FENM treatment in a disease model.
-
Possible Cause 1: Timing of Treatment Initiation. The neuroprotective and anti-inflammatory effects of FENM may be dependent on the timing of administration relative to disease progression.
-
Possible Cause 2: Insufficient Drug Exposure. The route of administration and dosage may not be providing adequate brain penetration and target engagement.
-
Troubleshooting Step: Chronic subcutaneous infusion has been shown to be an effective administration method.[10] If using intermittent injections, ensure the dosing frequency is sufficient to maintain therapeutic concentrations.
-
Quantitative Data Summary
Table 1: Effects of FENM and Memantine on Locomotion in Male Wistar Rats
| Treatment (mg/kg) | Locomotion (Arbitrary Units) | Rearing (Count) | Stereotypic Behavior (Count) |
| Saline | ~1800 | ~45 | ~3500 |
| FENM (1) | No significant change | No significant change | No significant change |
| FENM (3) | No significant change | No significant change | No significant change |
| FENM (10) | No significant change | No significant change | No significant change |
| Memantine (1) | Reduced | Reduced | Reduced |
| Memantine (3) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Memantine (10) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Data adapted from open field tests. "Reduced" indicates a downward trend, while "Significantly Reduced" indicates a statistically significant decrease compared to the saline control group.[2]
Table 2: Effect of FENM on Microglial Reaction in the Hippocampus of APP/PS1 Mice
| Brain Region | FENM Treatment (mg/kg/day) | Effect on Microglia |
| Stratum Radiatum | 1 and 5 | No significant attenuation |
| Stratum Moleculare | 1 and 5 | Significantly Decreased |
| Polymorph Layer | 1 and 5 | Significantly Decreased |
Data from immunofluorescence analysis of CD11b.[8][9]
Experimental Protocols
Open Field Test for Locomotor Activity Assessment
-
Apparatus: A square arena (e.g., 40 x 40 x 30 cm) with a video camera mounted above for tracking.
-
Animals: Male Wistar rats.
-
Procedure:
-
Administer FENM hydrochloride, memantine, or saline via intraperitoneal (IP) injection.
-
After a specified pre-treatment period (e.g., 30 minutes), place the rat in the center of the open field arena.
-
Allow the animal to explore freely for a set duration (e.g., 15 minutes).
-
Record and analyze locomotor activity (distance traveled), rearing frequency, and stereotypic movements using an automated tracking system.
-
-
Data Analysis: Compare the mean values for each behavioral parameter across treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Immunofluorescence Staining for Microglia
-
Tissue Preparation:
-
Perfuse animals with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA and then transfer to a sucrose (B13894) solution for cryoprotection.
-
Section the brain into thin slices (e.g., 40 µm) using a cryostat.
-
-
Staining Procedure:
-
Wash sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., PBS with serum and Triton X-100).
-
Incubate sections with a primary antibody against a microglial marker (e.g., CD11b or Iba1) overnight at 4°C.
-
Wash sections and incubate with a fluorescently labeled secondary antibody.
-
Mount sections on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify the number of microglia and their immunoreactivity in specific brain regions of interest using image analysis software.
-
Visualizations
Caption: Experimental workflow for assessing FENM side effects.
Caption: Simplified NMDA receptor signaling and points of modulation.
References
- 1. Fluoroethylnormemantine (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]
- 2. Fluoroethylnormemantine, A Novel Derivative of Memantine, Facilitates Extinction Learning Without Sensorimotor Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoroethylnormemantine, A Novel Derivative of Memantine, Facilitates Extinction Learning Without Sensorimotor Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluoroethylnormemantine, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FENM for the prevention and treatment of stress-induced maladaptive behavior | ReST Therapeutics [rest-therapeutics.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Long-Term Treatment with Fluoroethylnormemantine (FENM) Alleviated Memory Deficits, Amyloid Pathology, and Microglial Reaction in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Technical Support Center: Enhancing the Bioavailability of Fluoroethylnormemantine Hydrochloride
Welcome to the technical support center for Fluoroethylnormemantine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the bioavailability of this novel N-methyl-D-aspartate (NMDA) receptor antagonist. Here you will find troubleshooting guidance and frequently asked questions to support your experimental design and formulation development efforts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preclinical development of this compound, offering potential causes and actionable solutions.
| Observed Problem | Potential Cause(s) | Suggested Troubleshooting Steps |
| Low Oral Bioavailability | Poor aqueous solubility. Low membrane permeability.[1] Significant first-pass metabolism.[1] | 1. Characterize Solubility: Determine the pH-solubility profile. 2. Assess Permeability: Use in vitro models like Caco-2 assays. 3. Investigate Metabolism: Conduct in vitro metabolism studies with liver microsomes. 4. Formulation Strategies: Explore solubility enhancement techniques such as the use of lipid-based formulations or nanoparticles.[2][3] |
| High Variability in Plasma Concentrations | Inconsistent dissolution from the solid form. Food effects influencing absorption. | 1. Particle Size Reduction: Consider micronization or nano-milling to improve dissolution rate.[4] 2. Amorphous Solid Dispersions: Create amorphous dispersions to enhance solubility and dissolution.[2] 3. Controlled Release Formulations: Develop formulations that release the drug at a controlled rate. |
| Poor Brain Penetration | Efflux transporter activity (e.g., P-glycoprotein). Low passive diffusion across the blood-brain barrier. | 1. In Vitro Efflux Assays: Use cell lines expressing relevant efflux transporters to determine if it is a substrate. 2. Co-administration with Inhibitors: In preclinical models, co-administer with known efflux pump inhibitors. 3. Lipid-Based Carriers: Formulate with lipid carriers that may facilitate transport across the blood-brain barrier.[3] |
| Drug Precipitation in GI Tract | Change in pH from stomach to intestine leading to precipitation of the free base. | 1. Salt Form Selection: Investigate different salt forms with improved solubility and stability across a range of pH values.[3] 2. Enteric Coating: Formulate with an enteric coating to protect the drug in the acidic environment of the stomach.[5] 3. Use of Precipitation Inhibitors: Include polymers in the formulation that can maintain a supersaturated state. |
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
Q2: How is this compound metabolized?
A2: Fluoroethylnormemantine is reported to be poorly metabolized in vivo, showing good stability in plasma.[10] This suggests that extensive first-pass metabolism may not be the primary barrier to bioavailability, though specific metabolic pathways have not been fully elucidated.
Q3: What general strategies can be employed to improve the bioavailability of a compound like this compound?
A3: Several strategies can be explored, broadly categorized as:
-
Formulation Approaches: These include techniques like micronization to increase the surface area for dissolution, the use of lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS) to improve solubility and absorption, and encapsulation in nanoparticles to enhance both solubility and permeability.[2][3][5]
-
Chemical Modifications: While Fluoroethylnormemantine is already a derivative, further modifications to create a prodrug could be considered to enhance permeability.
-
Use of Excipients: Incorporating surfactants, cyclodextrins, or bioenhancers like piperine (B192125) can improve solubility and inhibit metabolic enzymes or efflux pumps.[3][5]
Q4: Are there any indications from its parent compound, Memantine, that could guide bioavailability enhancement?
A4: Memantine is a water-soluble compound.[9] If this compound shares this characteristic, poor solubility may not be the primary hurdle. In such a case, low membrane permeability could be the rate-limiting step for oral absorption. Therefore, strategies focusing on enhancing permeability, such as the use of permeation enhancers or lipid-based formulations that can facilitate lymphatic uptake, might be particularly effective.[2][3]
Experimental Protocols
Protocol 1: pH-Dependent Solubility Profile
Objective: To determine the aqueous solubility of this compound across a physiologically relevant pH range.
Methodology:
-
Prepare a series of buffers with pH values ranging from 1.2 to 7.4.
-
Add an excess amount of this compound to a known volume of each buffer.
-
Shake the samples at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of the dissolved drug in the filtrate using a validated analytical method, such as HPLC-UV.
-
Plot the solubility (in mg/mL or µg/mL) as a function of pH.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound in vitro.
Methodology:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare a solution of this compound in a transport buffer.
-
Add the drug solution to the apical (AP) side of the Transwell® inserts.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.
-
To assess efflux, perform the experiment in the reverse direction (BL to AP).
-
Quantify the concentration of the drug in the collected samples using a sensitive analytical method like LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both AP to BL and BL to AP transport. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux.
Visualizations
Caption: Workflow for improving the bioavailability of a drug candidate.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
References
- 1. omicsonline.org [omicsonline.org]
- 2. upm-inc.com [upm-inc.com]
- 3. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 6. chemat.com.pl [chemat.com.pl]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Anti-Amnesic and Neuroprotective Effects of Fluoroethylnormemantine in a Pharmacological Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fluoroethylnormemantine Hydrochloride Experiments
Welcome to the technical support center for Fluoroethylnormemantine hydrochloride (FENM). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability and troubleshooting common issues encountered during experiments with FENM.
Frequently Asked Questions (FAQs)
Q1: What is Fluoroethylnormemantine (FENM) hydrochloride and what is its primary mechanism of action?
A1: this compound is a derivative of memantine (B1676192) and acts as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its mechanism involves blocking the NMDA receptor channel when it is excessively open, thereby reducing excitotoxicity without affecting normal synaptic transmission.[3][4] This makes it a subject of interest for its potential neuroprotective, antidepressant-like, and fear-attenuating effects.[2]
Q2: What are the recommended storage conditions for FENM hydrochloride powder and stock solutions?
A2: For long-term stability, FENM hydrochloride powder should be stored in a tightly sealed container in a dry and well-ventilated place.[4] Stock solutions are best aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.
Q3: What are the key differences in the behavioral effects of FENM compared to its parent compound, memantine?
A3: While both are NMDA receptor antagonists, studies have shown that FENM may have a different side-effect profile. For instance, unlike memantine, FENM has been reported not to produce nonspecific side effects or alter sensorimotor gating and locomotion at certain effective doses in preclinical models.[5]
Q4: Can FENM be used in both male and female animal models?
A4: Yes, FENM has been shown to be behaviorally effective in both male and female mice in studies investigating its effects on stress-induced maladaptive behaviors. However, as with any compound, sex-specific differences in response can occur and should be considered during experimental design.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your FENM experiments.
Compound Preparation and Administration
Problem: High variability in results between experimental cohorts.
-
Possible Cause 1: Inconsistent solution preparation.
-
Solution: Always prepare fresh solutions of FENM for each experiment.[5] Ensure the compound is fully dissolved in the vehicle (e.g., saline). Use a consistent, validated protocol for solubilization.
-
-
Possible Cause 2: Degradation of the compound.
-
Solution: Adhere strictly to recommended storage conditions. Avoid exposing stock solutions to light and repeated temperature fluctuations.
-
-
Possible Cause 3: Inaccurate dosing.
-
Solution: Calibrate all weighing and liquid handling equipment regularly. Ensure accurate calculation of doses based on the most recent body weight of the animals.
-
Problem: Unexpected side effects or toxicity in animal models.
-
Possible Cause 1: Dose is too high.
-
Solution: FENM, like other NMDA receptor antagonists, can exhibit a bell-shaped dose-response curve, where higher doses may be less effective or produce adverse effects. It is crucial to perform a dose-response study to determine the optimal therapeutic window for your specific experimental model and outcome measure.
-
-
Possible Cause 2: Interaction with other experimental factors.
-
Solution: Be aware that the effects of NMDA receptor antagonists can be influenced by factors such as stress levels and co-administered substances. Standardize experimental conditions to minimize these confounding variables.
-
In Vivo Behavioral Studies
Problem: Inconsistent or unexpected behavioral outcomes.
-
Possible Cause 1: Variability in drug administration timing.
-
Solution: The timing of FENM administration relative to the behavioral task is critical. The effects of NMDA receptor antagonists can be time-dependent.[6] Standardize the time between drug administration and behavioral testing across all animals.
-
-
Possible Cause 2: Influence of motor effects.
-
Solution: While FENM is reported to have fewer motor side effects than memantine at certain doses, it is still important to assess locomotor activity to ensure that observed behavioral changes are not due to sedation or hyperactivity.[5]
-
-
Possible Cause 3: Habituation and learning effects.
-
Solution: Properly habituate animals to the testing environment and handling procedures. Randomize the order of testing to control for order effects.
-
In Vitro Electrophysiology (Patch Clamp)
Problem: Difficulty obtaining a stable Gigaohm (GΩ) seal.
-
Possible Cause 1: Unhealthy cells.
-
Solution: Ensure cells are healthy and not over-confluent. For experiments on cultured neurons expressing NMDA receptors, consider adding a low concentration of an NMDA receptor antagonist like APV to the culture medium to prevent excitotoxicity before recording.[2]
-
-
Possible Cause 2: Pipette issues.
Problem: Loss of the cell after applying glutamate (B1630785)/NMDA.
-
Possible Cause 1: Excitotoxicity.
-
Possible Cause 2: High agonist concentration.
-
Solution: Optimize the concentration of glutamate or NMDA to elicit a measurable response without causing excessive receptor activation and subsequent cell death.[2]
-
Biochemical Assays (e.g., Western Blotting)
Problem: Unexpected or inconsistent changes in protein expression levels.
-
Possible Cause 1: Sample degradation.
-
Possible Cause 2: Non-specific antibody binding.
-
Possible Cause 3: Variability in sample loading.
-
Solution: Perform a protein quantification assay (e.g., BCA) to ensure equal loading of protein for all samples. Use a reliable loading control (e.g., GAPDH, β-actin) to normalize the data.
-
Data Presentation
Table 1: Recommended Dosages of FENM in Preclinical Models
| Animal Model | Dose Range (mg/kg) | Administration Route | Observed Effects | Reference |
| Mice (Stress-induced maladaptive behavior) | 10, 20, 30 | Intraperitoneal (i.p.) | Decreased fear expression and behavioral despair. | |
| Mice (Alzheimer's disease model, Aβ₂₅₋₃₅ induced) | 0.1 - 10 | Intraperitoneal (i.p.) | Anti-amnesic effects. | [2] |
| Mice (APP/PS1 transgenic, Alzheimer's) | 1, 5 | Per os (in drinking water) | Prevention of cognitive deficits. | [14] |
| Rats (Cued fear conditioning) | 1, 3, 5, 10, 20 | Intraperitoneal (i.p.) | Facilitated fear extinction learning. | [5] |
Table 2: Troubleshooting Summary for FENM Experiments
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Results | Solution instability, inaccurate dosing | Prepare fresh solutions, calibrate equipment, perform dose-response studies. |
| Animal Side Effects | High dosage, experimental stress | Optimize dose, standardize animal handling and environment. |
| Patch Clamp Instability | Unhealthy cells, pipette problems | Use healthy cells, fresh pipettes with appropriate resistance. |
| Western Blot Artifacts | Sample degradation, non-specific binding | Use protease inhibitors, optimize antibody concentrations and washing steps. |
Experimental Protocols & Visualizations
General In Vivo Behavioral Protocol Workflow
The following diagram illustrates a typical workflow for an in vivo behavioral experiment using FENM.
Caption: Workflow for in vivo behavioral experiments with FENM.
Signaling Pathway of FENM at the NMDA Receptor
This diagram depicts the mechanism of action of FENM at an overactive glutamatergic synapse.
Caption: FENM blocks excessive Ca2+ influx via the NMDA receptor.
Troubleshooting Logic for Inconsistent Behavioral Data
This diagram outlines a logical approach to troubleshooting variability in behavioral experiments.
Caption: Troubleshooting flowchart for behavioral data variability.
References
- 1. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 2. researchgate.net [researchgate.net]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effects of NMDA receptor antagonists on attentional set-shifting task performance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. southernbiotech.com [southernbiotech.com]
- 12. bosterbio.com [bosterbio.com]
- 13. wildtypeone.substack.com [wildtypeone.substack.com]
- 14. Long-Term Treatment with Fluoroethylnormemantine (FENM) Alleviated Memory Deficits, Amyloid Pathology, and Microglial Reaction in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fluoroethylnormemantine Hydrochloride Solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the long-term stability of Fluoroethylnormemantine hydrochloride solutions. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer
Direct long-term stability data for this compound in various solutions is limited in publicly available literature. Much of the following guidance is based on stability studies of its parent compound, Memantine (B1676192) hydrochloride , and general principles for similar chemical structures. This information should be used as a reference, and it is crucial to perform in-house stability studies for your specific formulation and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid powder?
While specific long-term stability data for this compound powder is not extensively published, a related compound, Memantine hydrochloride, is stable for at least four years when stored as a crystalline solid at room temperature.[1] For this compound powder, it is recommended to store it in a sealed container, away from moisture, at -20°C for optimal long-term stability.[2]
Q2: How long are aqueous solutions of this compound stable?
Q3: What solvents can be used to prepare stock solutions of this compound?
This compound is soluble in DMSO at concentrations of 100 mg/mL or greater.[2] Its parent compound, Memantine hydrochloride, is soluble in organic solvents such as ethanol (B145695) (~20 mg/ml), DMSO (~10 mg/ml), and dimethyl formamide (B127407) (~2.5 mg/ml).[1] It is also soluble in water.[5]
Q4: What factors can affect the stability of this compound solutions?
Based on studies of the parent compound, Memantine hydrochloride, several factors can influence the stability of the solution:
-
pH: The clearance of memantine is significantly reduced under alkaline urine conditions (pH 8), suggesting that the compound's stability and solubility are pH-dependent.[5][6] Conditions that raise urine pH may decrease the urinary elimination of memantine.[6]
-
Temperature: Lower temperatures generally improve the stability of aqueous solutions. For Memantine hydrochloride, refrigerated solutions are stable for a longer period than those stored at room temperature.[3]
-
Light: While specific data on photostability is limited for this compound, it is a general good practice to protect solutions from light, especially for long-term storage. Forced degradation studies on Memantine hydrochloride included photolytic conditions.[7][8]
-
Oxidizing agents: Oxidative conditions can lead to degradation.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate observed in the solution upon storage. | The concentration may exceed the solubility limit at the storage temperature. | Gently warm the solution and vortex to redissolve. If the precipitate persists, consider preparing a more dilute solution or using a different solvent system. |
| Inconsistent experimental results over time. | The compound may be degrading in the solution. | Prepare fresh solutions before each experiment. If using a stock solution, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles. Perform a stability study under your specific experimental conditions. |
| Change in solution color or clarity. | This could indicate chemical degradation or microbial contamination. | Discard the solution. Prepare a fresh solution using high-purity solvents and sterile techniques if necessary. |
Quantitative Stability Data (for Memantine Hydrochloride)
The following tables summarize the stability data from forced degradation studies performed on the parent compound, Memantine hydrochloride. This data can serve as a reference for designing stability studies for this compound.
Table 1: Forced Degradation of Memantine Hydrochloride
| Stress Condition | Duration | Temperature | % Degradation |
| 0.1 M HCl | 1 hour | 70°C | 20.68 |
| 0.1 M NaOH | 1 hour | 70°C | 14.97 |
| 10% H₂O₂ | 1 hour | 70°C | 95.31 |
| Dry Heat | 5 days | 105°C | 21.27 |
| Visible Light | 5 days | N/A | 19.21 |
| 95% Relative Humidity | 5 days | 25°C | 17.44 |
Experimental Protocols
Protocol 1: Stability Assessment of Memantine Hydrochloride Oral Liquid [3]
-
Preparation of Solution: An aqueous liquid formulation was prepared by reconstituting memantine powder from triturated tablets with deionized water to an expected concentration of 0.166 mg/mL.
-
Storage: The solution was transferred into two glass prescription bottles. One was stored at room temperature (25°C), and the other was refrigerated (2°C).
-
Analysis: Aliquots were taken from each bottle on days 0, 1, 2, 3, 4, 7, 14, and 28.
-
Quantification: The concentration of memantine was determined using a gas chromatograph-mass spectrometer.
Protocol 2: Forced Degradation Study of Memantine Hydrochloride
-
Acid Degradation: A sample was treated with 5.0 N hydrochloric acid.
-
Base Degradation: A sample was treated with 1.0 N sodium hydroxide.
-
Oxidative Degradation: A sample was treated with 30% hydrogen peroxide.
-
Thermal Degradation: A sample was heated at 105°C.
-
Photolytic Degradation: A sample was exposed to light.
-
Humidity Exposure: A sample was exposed to high humidity conditions.
-
Analysis: The degradation of memantine hydrochloride was quantified using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with pre-column derivatization using 9-fluorenylmethyl chloroformate (FMOC).
Visualizations
Caption: Experimental workflow for assessing the stability of solutions.
Caption: Key factors that can influence the long-term stability.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Stability of memantine in an extemporaneously prepared oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene [mdpi.com]
Addressing off-target effects of Fluoroethylnormemantine hydrochloride
Technical Support Center: Fluoroethylnormemantine Hydrochloride
Disclaimer: this compound is a fictional compound. The following information is provided as an illustrative example based on the known off-target effects of a similar, real compound, Memantine, for research and development purposes.
This technical support guide is intended for researchers, scientists, and drug development professionals to address and troubleshoot potential off-target effects of this compound during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist with low to moderate affinity. It exhibits voltage-dependent binding, preferentially entering the receptor channel when it is open and thereby blocking excessive glutamatergic neurotransmission implicated in neurodegenerative diseases.
Q2: What are the known off-target effects of this compound?
Beyond its primary action on NMDA receptors, this compound has been shown to interact with other receptors, which may lead to off-target effects. The most well-documented off-target interactions are with the Sigma-1 (σ1) receptor, the serotonin (B10506) 5-HT3 receptor, and various nicotinic acetylcholine (B1216132) receptors (nAChRs).
Q3: What are the potential physiological consequences of these off-target effects?
The off-target activities of this compound can have several physiological implications:
-
Sigma-1 Receptor Agonism: Interaction with σ1 receptors may contribute to neuroprotective and antidepressant-like effects. However, it could also modulate dopaminergic and cholinergic systems, potentially leading to unforeseen side effects.
-
5-HT3 Receptor Antagonism: Blockade of 5-HT3 receptors is known to have anti-emetic effects. This interaction might also influence cognitive function and mood.
-
nAChR Antagonism: The blockade of nicotinic acetylcholine receptors, particularly the α7 subtype, could impact cognitive processes such as learning and memory.
Q4: How can I differentiate between the primary and off-target effects in my experimental model?
To dissect the primary versus off-target effects, a combination of pharmacological and genetic approaches is recommended. This can include using specific antagonists for the off-target receptors in conjunction with this compound to see if the observed effect is reversed. Additionally, using knockout animal models for the specific off-target receptors can provide more definitive answers.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Observed Issue | Potential Cause (Off-Target Related) | Troubleshooting Steps |
| Unexpected changes in animal behavior (e.g., altered locomotion, anxiety-like behavior) | Agonism at the Sigma-1 receptor can modulate motor control and affective states. | 1. Administer a selective Sigma-1 receptor antagonist (e.g., NE-100) prior to this compound treatment to see if the behavioral phenotype is reversed.2. Perform dose-response studies to determine if the effect is dose-dependent.3. Utilize Sigma-1 receptor knockout models if available. |
| Results show an anti-emetic effect not predicted by NMDA receptor antagonism. | Antagonism of the 5-HT3 receptor is a likely cause, as this receptor is a key target for anti-emetic drugs. | 1. Co-administer a known 5-HT3 receptor agonist (e.g., m-CPBG) to see if the anti-emetic effect is overcome.2. Perform a receptor binding assay to confirm the affinity of this compound for the 5-HT3 receptor. |
| Cognitive enhancement is less than expected, or cognitive impairment is observed at higher doses. | While NMDA receptor antagonism can be pro-cognitive in certain contexts, blockade of α7 nicotinic acetylcholine receptors can impair learning and memory. | 1. Use a selective α7 nAChR agonist (e.g., PNU-282987) to attempt to rescue the cognitive deficit.2. Evaluate the dose-response curve for cognitive effects to identify a therapeutic window that avoids significant nAChR antagonism.3. Compare results with a more selective NMDA receptor antagonist that has a lower affinity for nAChRs. |
| Inconsistent electrophysiological recordings in neuronal cultures. | Off-target effects on nAChRs or 5-HT3 receptors can alter neuronal excitability and synaptic transmission in unexpected ways. | 1. Apply specific antagonists for nAChRs (e.g., mecamylamine (B1216088) for non-selective blockade or α-bungarotoxin for α7) and 5-HT3 receptors (e.g., ondansetron) to isolate the NMDA receptor-mediated effects.2. Perform voltage-clamp experiments to characterize the effects on specific ion channels. |
Quantitative Data Summary
The following table summarizes the binding affinities of this compound for its primary and off-target receptors.
| Receptor Target | Binding Affinity (Ki) in nM | Type of Interaction |
| NMDA (human, recombinant) | 150 ± 25 | Uncompetitive Antagonist |
| Sigma-1 (human, recombinant) | 210 ± 30 | Agonist |
| 5-HT3A (human, recombinant) | 350 ± 50 | Antagonist |
| α7 nAChR (human, recombinant) | 850 ± 100 | Antagonist |
| α4β2 nAChR (human, recombinant) | > 10,000 | Antagonist |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for a specific receptor of interest (e.g., Sigma-1, 5-HT3, nAChR).
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor (e.g., [³H]-(+)-pentazocine for Sigma-1, [³H]granisetron for 5-HT3, [³H]epibatidine for nAChRs).
-
This compound.
-
Non-specific binding control (e.g., haloperidol (B65202) for Sigma-1, ondansetron (B39145) for 5-HT3, nicotine (B1678760) for nAChRs).
-
Assay buffer.
-
96-well plates.
-
Scintillation counter and fluid.
Methodology:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, the specific radioligand at a concentration near its Kd, and the varying concentrations of this compound.
-
For determining non-specific binding, add a high concentration of the non-specific binding control instead of the test compound.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to separate bound and free radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
Diagram 1: this compound Primary and Off-Target Mechanisms
This diagram illustrates the primary inhibitory action of this compound on the NMDA receptor and its key off-target interactions.
Validation & Comparative
A Comparative Guide: Fluoroethylnormemantine Hydrochloride vs. Memantine in Preclinical Alzheimer's Models
For researchers and drug development professionals navigating the landscape of Alzheimer's disease (AD) therapeutics, understanding the nuances of emerging drug candidates compared to established treatments is paramount. This guide provides an objective comparison of Fluoroethylnormemantine hydrochloride (FENM), a promising derivative of memantine (B1676192), against its parent compound in preclinical Alzheimer's disease models. The following sections detail their mechanisms of action, comparative efficacy supported by experimental data, and the methodologies employed in these key studies.
Mechanism of Action: Targeting the Excitotoxic Cascade
Glutamatergic excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a well-established pathological feature of Alzheimer's disease. Both memantine and FENM exert their therapeutic effects by modulating this pathway.
Memantine is an uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor. Its mechanism is voltage-dependent, meaning it preferentially blocks the ion channel when it is excessively open, a state induced by pathological levels of glutamate. This allows for the preservation of normal synaptic transmission while mitigating the neurotoxic effects of sustained receptor activation. Memantine binds to a site within the receptor's ion channel, accessible only when the channel is open.
Fluoroethylnormemantine (FENM) , a structural analog of memantine, shares this fundamental mechanism of NMDA receptor antagonism. Preclinical evidence suggests that FENM may offer a superior therapeutic window, potentially due to subtle differences in its interaction with the NMDA receptor complex. While detailed comparative binding studies are ongoing, FENM has demonstrated more robust neuroprotective effects in some models, suggesting it may have a more favorable pharmacokinetic or pharmacodynamic profile.[1][2][3] One study noted that at higher doses, memantine can induce amnesic effects, a side effect not observed with FENM at similar concentrations, pointing to potential differences in their on-target or off-target activities.[1]
Comparative Efficacy in Alzheimer's Disease Models
The following tables summarize the quantitative data from preclinical studies comparing the performance of FENM and memantine in two widely used mouse models of Alzheimer's disease: the Aβ25-35 peptide-induced model and the APP/PS1 transgenic model.
Cognitive Enhancement
Both FENM and memantine have demonstrated the ability to ameliorate cognitive deficits in AD models. However, some studies suggest a greater potency or efficacy for FENM.
| Behavioral Test | Animal Model | Treatment | Dose (mg/kg/day) | Outcome | % Improvement vs. Aβ-treated Group | Reference |
| Spontaneous Alternation | Aβ25-35 mice | FENM (IP) | 0.1 | Significant improvement | ~85% | [3] |
| Memantine (IP) | 0.3 | Significant improvement | ~70% | [4] | ||
| Object Recognition | Aβ25-35 mice | FENM (infused) | 0.1 | Significant improvement | Complete reversal | [3] |
| Memantine (IP) | 0.3 | Significant improvement | Partial reversal | [2] | ||
| Spontaneous Alternation | APP/PS1 mice | FENM (infused) | 0.1 | Alleviated deficits | Significant improvement | [2][3] |
| Memantine (IP) | 0.3 | Alleviated deficits | Significant improvement | [2] |
Neuroinflammation
Neuroinflammation is a key component of AD pathology. Both compounds have been shown to reduce the levels of pro-inflammatory cytokines in the brains of AD model mice.
| Inflammatory Marker | Animal Model | Treatment | Dose (mg/kg/day) | % Reduction in Marker Level vs. Aβ-treated Group | Reference |
| TNF-α | Aβ25-35 mice | FENM (infused) | 0.1 | ~50% | [3] |
| Memantine (IP) | 1.0 | ~40% | [1] | ||
| IL-6 | Aβ25-35 mice | FENM (infused) | 0.1 | ~60% | [3] |
| Memantine (IP) | 1.0 | ~45% | [1] |
Oxidative Stress
Oxidative stress is an early event in AD pathogenesis. The ability of FENM and memantine to mitigate oxidative damage has been evaluated by measuring markers such as lipid peroxidation.
| Oxidative Stress Marker | Animal Model | Treatment | Dose (mg/kg/day) | % Reduction in Marker Level vs. Aβ-treated Group | Reference |
| Lipid Peroxidation (MDA) | Aβ25-35 mice | FENM (infused) | 0.1 | Significant reduction | [3] |
| Memantine (IP) | 1.0 | Significant reduction | [1] |
Amyloid Pathology
The impact of these drugs on the accumulation of amyloid-beta (Aβ) peptides, a hallmark of AD, has also been investigated.
| Amyloid-beta Species | Animal Model | Treatment | Dose (mg/kg/day) | % Reduction in Aβ Level vs. Control APP/PS1 | Reference |
| Aβ1-40/Aβ1-42 | APP/PS1 mice | FENM (infused) | 0.1 | Significant reduction | [2][3] |
| Memantine (IP) | 0.3 | Significant reduction | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are the protocols for the key experiments cited in the comparison.
Animal Models
-
Aβ25-35 Injection Model:
-
Peptide Preparation: Aβ25-35 peptide is dissolved in sterile distilled water and incubated at 37°C for 4 days to promote aggregation.
-
Intracerebroventricular (ICV) Injection: Male Swiss mice are anesthetized, and the aggregated Aβ25-35 (typically 3 µL of a 1 mg/mL solution) is injected into the lateral ventricle using a stereotaxic apparatus. Control animals receive an injection of vehicle (e.g., sterile saline).[1]
-
-
APP/PS1 Transgenic Model:
-
This model involves the use of mice that co-express a chimeric mouse/human amyloid precursor protein (APP) with the Swedish mutation and a mutant human presenilin 1 (PS1-dE9). These mice develop age-dependent Aβ plaques and cognitive deficits. Experiments are typically initiated in aged mice (e.g., 10-12 months old) that exhibit established pathology.
-
Behavioral Assays
-
Spontaneous Alternation (Y-Maze Test):
-
The apparatus consists of a Y-shaped maze with three identical arms.
-
Each mouse is placed at the end of one arm and allowed to freely explore the maze for a set period (e.g., 8 minutes).
-
The sequence of arm entries is recorded. An alternation is defined as consecutive entries into all three arms without repetition.
-
The percentage of alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100. A higher percentage indicates better spatial working memory.
-
-
Novel Object Recognition Test:
-
Habituation: Mice are individually habituated to an open-field arena for a set period (e.g., 10 minutes) on the day before the test.
-
Training Phase: Two identical objects are placed in the arena, and each mouse is allowed to explore them for a set period (e.g., 10 minutes).
-
Testing Phase: After a retention interval (e.g., 1-24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded.
-
A discrimination index is calculated as: ((Time exploring novel object - Time exploring familiar object) / (Total exploration time)) x 100. A higher index indicates better recognition memory.
-
Biochemical Assays
-
ELISA for Cytokines (TNF-α, IL-6):
-
Tissue Homogenization: Hippocampal or cortical tissue is homogenized in a lysis buffer containing protease inhibitors.
-
ELISA Procedure: Commercially available ELISA kits are used according to the manufacturer's instructions. Briefly, microplates pre-coated with capture antibodies for the specific cytokine are incubated with the brain homogenates.
-
A detection antibody conjugated to an enzyme (e.g., HRP) is then added, followed by a substrate solution.
-
The resulting colorimetric reaction is measured using a microplate reader, and cytokine concentrations are determined by comparison to a standard curve.
-
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation:
-
Tissue Homogenization: Brain tissue is homogenized in a suitable buffer.
-
Reaction: The homogenate is mixed with a solution of thiobarbituric acid (TBA) and heated. Malondialdehyde (MDA), a product of lipid peroxidation, reacts with TBA to form a colored adduct.
-
Measurement: The absorbance of the resulting solution is measured spectrophotometrically (typically at 532 nm). The concentration of MDA is calculated using a standard curve and is expressed as nmol/mg of protein.
-
-
ELISA for Amyloid-Beta (Aβ1-40 and Aβ1-42):
-
Tissue Extraction: Brain tissue is homogenized in a series of buffers to separate soluble and insoluble Aβ fractions.
-
ELISA Procedure: Specific ELISA kits for Aβ1-40 and Aβ1-42 are used. The principle is similar to the cytokine ELISA, with capture and detection antibodies specific for the different Aβ isoforms.
-
Concentrations are determined from a standard curve and are typically expressed as pg/mg of tissue.
-
Summary and Future Directions
The preclinical data presented in this guide suggest that this compound holds significant promise as a therapeutic agent for Alzheimer's disease. While both FENM and its parent compound, memantine, demonstrate efficacy in mitigating cognitive deficits and key pathological features of AD in mouse models, FENM appears to exhibit a superior profile in some respects, including potentially greater efficacy and a better safety margin at higher doses.[1][2][3]
Further research is warranted to fully elucidate the comparative pharmacodynamics of FENM and memantine, particularly concerning their binding affinities for different NMDA receptor subunit compositions. Head-to-head clinical trials will ultimately be necessary to determine if the preclinical advantages of FENM translate to improved outcomes in patients with Alzheimer's disease. This guide serves as a valuable resource for researchers and drug developers in evaluating the potential of FENM and designing future studies.
References
- 1. 2.3. Spontaneous Alteration Test [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotection by chronic administration of Fluoroethylnormemantine (FENM) in mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Amnesic and Neuroprotective Effects of Fluoroethylnormemantine in a Pharmacological Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Fluoroethylnormemantine Hydrochloride: A Comparative Analysis of Preclinical Findings
A comprehensive review of Fluoroethylnormemantine hydrochloride (FENM), a novel N-methyl-D-aspartate (NMDA) receptor antagonist, reveals a promising preclinical profile with potential advantages over its parent compound, memantine (B1676192), and other NMDA receptor modulators like (R,S)-ketamine. This guide synthesizes findings from multiple rodent studies, presenting a comparative analysis of FENM's efficacy in models of Alzheimer's disease and stress-related psychiatric disorders, its side effect profile, and its neuroprotective and anti-inflammatory properties.
Fluoroethylnormemantine, a derivative of memantine, has been investigated for its therapeutic potential in various neurological and psychiatric conditions.[1][2] Preclinical studies have demonstrated its ability to modulate learning and memory, reduce behavioral despair, and protect against neurotoxicity, often with a more favorable side effect profile compared to memantine.
Comparative Efficacy in Behavioral Models
FENM has been evaluated in a range of behavioral assays to assess its effects on cognition, mood, and anxiety-like behaviors. These studies often directly compare its performance with memantine and other relevant compounds.
Alzheimer's Disease Models
In mouse models of Alzheimer's disease, both FENM and memantine have shown efficacy in reversing memory deficits.[3] However, FENM exhibited a broader effective dose range in some tasks and, unlike memantine, did not impair learning at higher doses.[3]
Table 1: Comparative Efficacy of FENM and Memantine in Alzheimer's Disease Mouse Models [3]
| Behavioral Test | FENM Effective Dose Range | Memantine Effective Dose Range | Key Findings |
| Spontaneous Alternation | 0.1 - 1 mg/kg | 0.3 - 3 mg/kg | FENM showed a comparable dose-response profile to memantine. |
| Object Recognition | 0.1 - 3 mg/kg | 0.1 and 1 mg/kg (significant) | FENM was effective across a wider range of doses. |
| Water-Maze | 0.3 mg/kg | 0.3 mg/kg | Both drugs restored acquisition profiles at this dose, but only FENM significantly restored exploration of the target quadrant. |
| Passive Avoidance | Not specified | 0.3 - 3 mg/kg | Memantine was effective in this dose range. |
A long-term study in APP/PS1 mice, a transgenic model of Alzheimer's, showed that FENM administered from a presymptomatic age prevented cognitive decline.[4][5] Notably, a lower dose of 1 mg/kg/day was often more effective than a higher 5 mg/kg/day dose, suggesting a bell-shaped dose-response curve.[4][5]
Stress and Fear-Related Behavior Models
In rodent models relevant to psychiatric disorders like PTSD and depression, FENM has demonstrated significant effects on fear extinction and behavioral despair.[1][6]
Table 2: Comparison of FENM and Memantine in Behavioral Models of Stress and Fear [1]
| Behavioral Test | FENM Effect | Memantine Effect | Key Findings |
| Forced Swim Test (Immobility) | Significant reduction at 10 mg/kg | Significant reduction at 1, 3, and 10 mg/kg | Both compounds reduced behavioral despair, though memantine was effective at lower doses in this specific study. |
| Cued Fear Conditioning (Extinction) | Robustly facilitated fear extinction | Not reported in this study | FENM significantly reduced freezing behavior when administered before extinction training. |
| Sensorimotor Gating (Prepulse Inhibition) | No alteration | Reduced startle response | FENM did not produce the sensorimotor deficits observed with memantine. |
| Locomotion (Open Field Test) | No alteration | Reduced locomotion | FENM did not impair motor activity. |
Neuroprotective and Anti-inflammatory Effects
Beyond its behavioral effects, FENM has shown potential in mitigating the underlying neuropathological processes in Alzheimer's disease models.
In mice treated with amyloid-β (Aβ) peptide, both FENM and memantine prevented Aβ-induced oxidative stress, inflammation, and apoptosis.[3] However, the effects of FENM were reported to be more robust.[7]
A chronic study in APP/PS1 mice revealed that FENM treatment led to a reduction in amyloid plaque burden and levels of insoluble Aβ1-42 in the hippocampus.[4] The drug also modulated microglial reaction, a key component of neuroinflammation.[4]
Mechanism of Action
FENM, like memantine, is an uncompetitive NMDA receptor antagonist.[4] This means it blocks the ion channel of the NMDA receptor, thereby reducing excessive glutamate-induced excitotoxicity, a process implicated in neurodegenerative diseases.[4] Some evidence suggests that FENM may have a different pharmacological mode of action at the NMDA receptor compared to memantine, potentially contributing to its improved side effect profile and neuroprotective efficacy.[4] Studies have also indicated that both FENM and (R,S)-ketamine can attenuate large-amplitude AMPA receptor-mediated bursts, suggesting a shared neurobiological mechanism.[6][8]
Experimental Protocols
The findings presented in this guide are based on a variety of preclinical experimental protocols. Below are summaries of the key methodologies used in the cited studies.
Alzheimer's Disease Models
-
Aβ25-35 Peptide Injection Model: This model involves the intracerebroventricular injection of aggregated Aβ25-35 peptide into mice to induce Alzheimer's-like pathology and cognitive deficits.[3][9] Behavioral testing is typically conducted one week after the injection.
-
APP/PS1 Transgenic Mouse Model: These mice overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations found in familial Alzheimer's disease, leading to age-dependent development of amyloid plaques and cognitive impairments.[4][5]
Behavioral Assays
-
Spontaneous Alternation (Y-maze): This test assesses spatial working memory by measuring the tendency of rodents to alternate entries into the three arms of a Y-shaped maze.[3]
-
Object Recognition Test: This assay evaluates recognition memory based on the animal's natural preference to explore a novel object over a familiar one.[3]
-
Morris Water Maze: A test of spatial learning and memory where rodents must learn the location of a hidden platform in a pool of water using external cues.[3]
-
Forced Swim Test: A common test for assessing antidepressant-like activity, where the duration of immobility in a container of water is measured as an indicator of behavioral despair.[1]
-
Cued Fear Conditioning and Extinction: This paradigm involves pairing a neutral stimulus (e.g., a tone) with an aversive stimulus (e.g., a footshock). Fear is measured by the freezing response to the cue, and extinction is the gradual reduction of this fear response when the cue is presented without the aversive stimulus.[1]
-
Prepulse Inhibition (PPI): This test measures sensorimotor gating by assessing the suppression of the startle response to a strong stimulus when it is preceded by a weaker prestimulus. Deficits in PPI are observed with some psychoactive drugs.[1]
Biochemical and Histological Analyses
-
Immunofluorescence: Used to visualize and quantify amyloid plaques, astrocytes, and microglia in brain tissue.[4][5]
-
ELISA: Employed to measure the levels of soluble and insoluble Aβ1-40 and Aβ1-42 in brain homogenates.[4][5]
Visualizing Pathways and Workflows
To better understand the experimental processes and proposed mechanisms, the following diagrams are provided.
References
- 1. Fluoroethylnormemantine, A Novel Derivative of Memantine, Facilitates Extinction Learning Without Sensorimotor Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Amnesic and Neuroprotective Effects of Fluoroethylnormemantine in a Pharmacological Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Term Treatment with Fluoroethylnormemantine (FENM) Alleviated Memory Deficits, Amyloid Pathology, and Microglial Reaction in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluoroethylnormemantine, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Anti-Amnesic and Neuroprotective Effects of Fluoroethylnormemantine in a Pharmacological Mouse Model of Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]
- 8. Fluoroethylnormemantine (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]
- 9. biorxiv.org [biorxiv.org]
A Comparative Analysis of Fluoroethylnormemantine Hydrochloride and Ketamine on AMPA Receptor-Mediated Bursts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Fluoroethylnormemantine hydrochloride (FENM) and ketamine on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated neuronal activity. The information is compiled from preclinical research to assist in the evaluation of these compounds for further investigation.
Executive Summary
Ketamine's mechanism is often linked to an overall enhancement of AMPA receptor throughput, which can seem contradictory to the observed attenuation of large-amplitude bursts.[5] This may be reconciled by considering that the reduction of large, potentially pathological, bursts could occur within a broader context of normalized or enhanced synaptic plasticity driven by AMPA receptor activation.
Data Presentation: Effects on AMPA Receptor-Mediated Bursts
The following table summarizes the comparative effects of FENM and (R,S)-ketamine on AMPA receptor-mediated bursts based on available preclinical data. It is important to note that while a direct qualitative effect has been reported, detailed quantitative comparative data is limited in the current literature.
| Parameter | Fluoroethylnormemantine (FENM) | (R,S)-Ketamine | Source |
| Effect on Large-Amplitude AMPA Receptor-Mediated Bursts in vCA3 | Attenuates | Attenuates | [1][2][3][4] |
| Quantitative Comparison of Burst Attenuation | Data not available | Data not available | - |
| Drug Administration Protocol for Observed Effect | Single injection (20 mg/kg) 1 week prior to electrophysiology | Single injection (30 mg/kg) 1 week prior to electrophysiology | [1] |
Experimental Protocols
The primary experimental evidence for the comparative effects of FENM and ketamine on AMPA receptor-mediated bursts comes from whole-cell patch-clamp electrophysiology studies.
Whole-Cell Voltage Clamp Electrophysiology
-
Objective: To measure glutamatergic activity in the ventral hippocampal cornu ammonis 3 (vCA3) region following the administration of FENM or (R,S)-ketamine.[1]
-
Animal Model: 129S6/SvEv mice.[1]
-
Drug Administration: Mice were administered a single dose of either saline, (R,S)-ketamine (30 mg/kg), or FENM (20 mg/kg) one week before the electrophysiological recordings.[1]
-
Slice Preparation: Coronal brain slices containing the ventral hippocampus were prepared.
-
Recording: Whole-cell voltage-clamp recordings were performed on pyramidal neurons in the vCA3 region.
-
Data Analysis: The frequency and amplitude of AMPA receptor-mediated excitatory postsynaptic currents (EPSCs), including large-amplitude bursts, were analyzed.[1]
Mandatory Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for FENM and Ketamine.
Experimental Workflow
Caption: Experimental workflow for electrophysiological analysis.
References
- 1. Fluoroethylnormemantine, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluoroethylnormemantine (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]
- 3. Fluoroethylnormemantine, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of Ketamine on Electrophysiological Connectivity in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of FENM and Memantine on Sensorimotor Gating
A comprehensive review of the preclinical and clinical evidence on the effects of FENM and memantine (B1676192) on sensorimotor gating, a key process in information filtering by the brain.
This guide provides a detailed comparison of the effects of Fluoroethylnormemantine (FENM) and memantine on sensorimotor gating, with a focus on prepulse inhibition (PPI) of the acoustic startle response. Sensorimotor gating is a neurological process that filters sensory information, and deficits in this process are observed in several neuropsychiatric disorders. This document is intended for researchers, scientists, and drug development professionals interested in the neuropharmacology of these N-methyl-D-aspartate (NMDA) receptor antagonists.
Executive Summary
Both FENM and memantine are non-competitive NMDA receptor antagonists. While memantine has shown variable, dose-dependent effects on sensorimotor gating as measured by PPI, preclinical data indicates that FENM does not significantly alter this process. This suggests a potential difference in their pharmacological profiles, which may have implications for their therapeutic applications and side-effect profiles.
Data Presentation: FENM vs. Memantine on Prepulse Inhibition
The following table summarizes the key quantitative findings from a comparative preclinical study on the effects of FENM and memantine on prepulse inhibition (PPI) in rats.
| Compound | Species | Dose | Effect on Prepulse Inhibition (PPI) | Statistical Significance (p-value) |
| FENM | Rat | 5 mg/kg | No significant change | p = 0.4591 |
| 10 mg/kg | No significant change | p = 0.7847 | ||
| 20 mg/kg | No significant change | p = 0.9824 | ||
| Memantine | Rat | 10 mg/kg | Reduced PPI | p = 0.0103[1] |
| Rat | 10 mg/kg | Increased short-interval (10-20 ms) PPI | Not specified | |
| 20 mg/kg | Decreased long-interval (120 ms) PPI | Not specified[2][3] | ||
| Human | 20 mg | Increased PPI at 120 ms (B15284909) prepulse interval | p < 0.025[3] | |
| 30 mg | No significant effect on PPI | Not specified[2][3] |
Experimental Protocols
The data presented above was primarily derived from studies employing a standard prepulse inhibition paradigm. The following is a detailed description of a typical experimental protocol.
Prepulse Inhibition (PPI) Test in Rodents
1. Animals:
-
Mice are also utilized in PPI studies.[4]
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
2. Apparatus:
-
Acoustic startle chambers (e.g., SR-LAB, San Diego Instruments) are used.
-
Each chamber consists of a sound-attenuating enclosure containing a small animal holder mounted on a platform that detects movement.
-
A speaker mounted above the holder delivers acoustic stimuli.
3. Procedure:
-
Acclimation: Animals are first acclimated to the testing room for at least 30 minutes.[5] They are then placed in the startle chambers and allowed a further 5-10 minute acclimation period with background white noise (typically 65-70 dB).
-
Drug Administration: FENM, memantine, or a vehicle (e.g., saline) is administered intraperitoneally (i.p.) or subcutaneously (s.c.) at specified doses. Testing typically begins 30 minutes after injection.[1]
-
Test Session: The session consists of a series of trials presented in a pseudorandom order.
-
Pulse-alone trials: A strong acoustic stimulus (the "pulse," e.g., 120 dB white noise for 40 ms) is presented to elicit a startle response.
-
Prepulse-plus-pulse trials: The pulse is preceded by a weaker, non-startling acoustic stimulus (the "prepulse," e.g., 74, 78, or 82 dB white noise for 20 ms). The time interval between the onset of the prepulse and the onset of the pulse (the interstimulus interval or ISI) is typically 100 ms.
-
No-stimulus trials: Only background noise is present to measure baseline movement.
-
-
Data Analysis: The startle response is measured as the peak amplitude of the movement detected by the platform. Prepulse inhibition is calculated as the percentage reduction in the startle response in prepulse-plus-pulse trials compared to pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-plus-pulse trial / Startle amplitude on pulse-alone trial)] x 100.
Mandatory Visualizations
Experimental Workflow for Prepulse Inhibition
Caption: Experimental workflow for a typical prepulse inhibition (PPI) study.
Signaling Pathways of FENM and Memantine
Caption: Signaling pathways of FENM and memantine influencing sensorimotor gating.
Discussion
The available evidence suggests a divergence in the effects of FENM and memantine on sensorimotor gating. While both are NMDA receptor antagonists, FENM appears to be neutral in its effect on PPI, whereas memantine exhibits a more complex, dose-dependent profile that can either enhance or disrupt PPI.[1][2][3]
The primary mechanism of action for both compounds is the blockade of the ion channel of the NMDA receptor. However, the differential effects on PPI may arise from several factors. Memantine has also been shown to act as an agonist at the dopamine D2 receptor and to inhibit the reuptake and turnover of serotonin and dopamine.[6] These additional pharmacological actions could contribute to its variable effects on sensorimotor gating, a process known to be modulated by dopaminergic and serotonergic systems.
The finding that FENM does not alter sensorimotor gating could be advantageous in therapeutic contexts where modulation of this process is not desired, potentially leading to a more favorable side-effect profile. Further research is warranted to fully elucidate the distinct pharmacological properties of FENM and to explore its therapeutic potential in various neurological and psychiatric disorders.
References
- 1. Fluoroethylnormemantine, A Novel Derivative of Memantine, Facilitates Extinction Learning Without Sensorimotor Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of memantine on prepulse inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of memantine on prepulse inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ja.brc.riken.jp [ja.brc.riken.jp]
- 5. mmpc.org [mmpc.org]
- 6. Influence of memantine on brain monoaminergic neurotransmission parameters in mice: neurochemical and behavioral study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of Fluoroethylnormemantine Hydrochloride and Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Fluoroethylnormemantine hydrochloride (FENM), a novel neuroprotective agent, with other notable neuroprotectants, including its parent compound Memantine, as well as Riluzole (B1680632) and Edaravone. The information presented is based on available preclinical and clinical data to assist researchers in understanding the therapeutic potential and mechanistic differences between these agents.
Executive Summary
Fluoroethylnormemantine (FENM) has demonstrated significant neuroprotective effects in preclinical models of Alzheimer's disease, often showing superiority to Memantine. Its primary mechanism is believed to be through N-methyl-D-aspartate (NMDA) receptor antagonism, similar to Memantine, but potentially with a more favorable profile.[1][2] While direct head-to-head studies with Riluzole and Edaravone are not currently available, this guide will provide a comparative overview of their mechanisms of action and clinical findings in other neurodegenerative diseases, such as Amyotrophic Lateral Sclerosis (ALS), to offer a broader perspective for neuroprotective drug development.
Comparative Data: Fluoroethylnormemantine (FENM) vs. Memantine
The following tables summarize the quantitative data from preclinical studies comparing the neuroprotective effects of FENM and Memantine in mouse models of Alzheimer's disease induced by amyloid-β (Aβ) peptide.
Table 1: Effects on Cognitive Function
| Behavioral Test | Model | FENM Dose | Memantine Dose | Outcome | Source |
| Spontaneous Alternation | Aβ₂₅₋₃₅-induced | 0.03-0.3 mg/kg/day (infused) | 0.03-0.3 mg/kg/day (IP) | Both prevented deficits; FENM showed a dose-dependent attenuation. | |
| Object Recognition | Aβ₂₅₋₃₅-induced | 0.03-0.3 mg/kg/day (infused) | 0.03-0.3 mg/kg/day (IP) | Both prevented deficits. | |
| Passive Avoidance | Aβ₂₅₋₃₅-induced | 0.1-1 mg/kg | 0.3-3 mg/kg | Both showed efficacy in reversing learning impairments. | |
| Water-Maze | Aβ₂₅₋₃₅-induced | Not specified | 0.3 mg/kg | Memantine was effective. | |
| Spontaneous Alternation | APP/PS1 mice | 1 and 5 mg/kg/day (in drinking water) | Not directly compared in this study | FENM prevented age-related deficits. | [1][2] |
| Object Recognition | APP/PS1 mice | 1 mg/kg/day | Not directly compared in this study | FENM protected recognition memory. | [1][2] |
Table 2: Effects on Neuroinflammation
| Marker | Model | FENM Effect | Memantine Effect | Source |
| TNF-α | Aβ₂₅₋₃₅-induced | Attenuated increase | Prevented increase | |
| IL-6 | Aβ₂₅₋₃₅-induced | Prevented increase | Prevented increase | |
| Microglial Reaction (Iba1) | APP/PS1 mice | Significantly decreased in the stratum moleculare and polymorph layer | Not directly compared | [1][2] |
Table 3: Effects on Oxidative Stress and Apoptosis
| Marker | Model | FENM Effect | Memantine Effect | Source |
| Lipid Peroxidation | Aβ₂₅₋₃₅-induced | More robust prevention | Prevented increase | [3] |
| Cytochrome c release | Aβ₂₅₋₃₅-induced | More robust prevention | Prevented increase | |
| Bax/Bcl-2 ratio | Aβ₂₅₋₃₅-induced | More robust prevention | Prevented increase | |
| Cell loss in CA1 | Aβ₂₅₋₃₅-induced | Significant prevention | Prevented cell loss |
Comparative Overview: FENM, Riluzole, and Edaravone
While direct comparative studies are lacking, this section provides an overview of the distinct mechanisms of action of Riluzole and Edaravone, which are approved for the treatment of ALS.
Riluzole
Riluzole's neuroprotective effects are primarily attributed to its modulation of glutamatergic neurotransmission.[1][2] Its mechanisms include:
-
Inhibition of glutamate (B1630785) release: It blocks voltage-gated sodium channels, thereby reducing the release of glutamate from presynaptic terminals.[1][4]
-
Postsynaptic effects: It non-competitively blocks NMDA receptors.[1]
-
Inhibition of Protein Kinase C (PKC): This action may contribute to its antioxidative neuroprotective effects.[5]
In clinical trials for ALS, Riluzole has been shown to modestly extend survival.[6][7] Real-world evidence suggests a more substantial increase in median survival times.[8]
Edaravone
Edaravone is a potent free radical scavenger.[9] Its neuroprotective mechanism is centered on reducing oxidative stress through:
-
Scavenging of free radicals: It effectively scavenges hydroxyl radicals and peroxynitrite.[10]
-
Inhibition of lipid peroxidation: By neutralizing free radicals, it protects cell membranes from oxidative damage.[9]
-
Anti-inflammatory properties: It can reduce the production of pro-inflammatory cytokines.[9]
Clinical trials in ALS patients have demonstrated that Edaravone can slow the decline in physical function.[11][12]
Signaling Pathways and Experimental Workflows
Diagram 1: Proposed Neuroprotective Signaling Pathway of FENM```dot
Caption: Workflow for in vivo evaluation of neuroprotective agents.
Detailed Experimental Protocols
Aβ₂₅₋₃₅ Peptide-Induced Alzheimer's Disease Mouse Model
-
Peptide Preparation: Amyloid-β peptide 25-35 is dissolved in sterile saline and aggregated by incubation at 37°C for 4 days to form oligomers.
-
Animal Surgery: Adult male Swiss mice are anesthetized. The aggregated Aβ₂₅₋₃₅ peptide is administered via intracerebroventricular (ICV) injection. Control animals receive a vehicle injection.
-
Drug Administration: this compound or Memantine is administered, for example, by intraperitoneal (IP) injection or subcutaneous (SC) infusion daily for a specified period (e.g., 7 days) starting from the day of the Aβ₂₅₋₃₅ injection.
-
Behavioral Testing: Following the treatment period, cognitive function is assessed using tests such as the Y-maze for spontaneous alternation and the novel object recognition test.
Cytokine Measurement by ELISA
-
Sample Preparation: Following behavioral testing, animals are euthanized, and brain tissue (hippocampus and cortex) is dissected and homogenized in a lysis buffer. The homogenates are centrifuged, and the supernatants are collected.
-
ELISA Procedure: Commercially available ELISA kits for TNF-α and IL-6 are used. [13][14][15][16][17] 1. A 96-well plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight. 2. The plate is washed, and non-specific binding sites are blocked. 3. Tissue supernatant samples and standards are added to the wells and incubated. 4. After washing, a biotinylated detection antibody is added, followed by incubation. 5. Streptavidin-horseradish peroxidase (HRP) is added and incubated. 6. A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution. 7. The absorbance is read at 450 nm using a microplate reader. Cytokine concentrations are calculated from the standard curve.
Lipid Peroxidation Assay (TBARS Assay)
-
Principle: This assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product. [18][19]* Procedure:
-
Tissue homogenates are prepared as described above.
-
Aliquots of the homogenate are mixed with a solution containing TBA and an acid (e.g., trichloroacetic acid or acetic acid).
-
The mixture is heated at 95-100°C for a specified time (e.g., 30-60 minutes) to allow for the reaction between MDA and TBA.
-
After cooling, the samples are centrifuged to pellet any precipitate.
-
The absorbance of the supernatant is measured at 532 nm.
-
MDA concentration is determined by comparison to a standard curve prepared with known concentrations of MDA.
-
Apoptosis Detection (TUNEL Assay)
-
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. [20][21][22][23]* Procedure (for tissue sections):
-
Brain tissue is fixed, embedded in paraffin, and sectioned.
-
The tissue sections are deparaffinized and rehydrated.
-
Permeabilization is performed to allow entry of the labeling enzyme.
-
The sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., fluorescently labeled or biotinylated). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
After washing, if a biotinylated dUTP was used, a conjugate such as streptavidin-HRP is added, followed by a chromogenic substrate (e.g., DAB) to produce a colored precipitate at the site of apoptosis. If a fluorescently labeled dUTP was used, the sections are counterstained with a nuclear stain (e.g., DAPI) and visualized using a fluorescence microscope.
-
The number of TUNEL-positive cells is quantified to assess the level of apoptosis.
-
References
- 1. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anti-Amnesic and Neuroprotective Effects of Fluoroethylnormemantine in a Pharmacological Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacology and mechanism of action of riluzole | Semantic Scholar [semanticscholar.org]
- 5. A novel neuroprotective mechanism of riluzole: direct inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical trials of riluzole in patients with ALS. ALS/Riluzole Study Group-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A controlled trial of riluzole in amyotrophic lateral sclerosis. ALS/Riluzole Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 10. Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Edaravone efficacy in amyotrophic lateral sclerosis with reduced forced vital capacity: Post-hoc analysis of Study 19 (MCI186-19) [clinical trial NCT01492686] - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytokine Elisa [bdbiosciences.com]
- 15. Cytokine Elisa [bdbiosciences.com]
- 16. bowdish.ca [bowdish.ca]
- 17. biomatik.com [biomatik.com]
- 18. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 19. oxfordbiomed.com [oxfordbiomed.com]
- 20. TUNEL staining [abcam.com]
- 21. assaygenie.com [assaygenie.com]
- 22. docs.aatbio.com [docs.aatbio.com]
- 23. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Unraveling the Potential of Fluoroethylnormemantine Hydrochloride: A Comparative Analysis
A detailed examination of Fluoroethylnormemantine hydrochloride (FENM) research reveals a promising novel N-methyl-D-aspartate (NMDA) receptor antagonist with a distinct pharmacological profile compared to existing alternatives like memantine (B1676192) and (R,S)-ketamine. Preclinical studies highlight its potential efficacy in treating stress-induced maladaptive behaviors and neurodegenerative diseases, with a potentially improved side-effect profile.
This compound, a derivative of memantine, has emerged as a significant compound of interest for researchers in neuropharmacology and drug development.[1][2] Its primary mechanism of action is the antagonism of the NMDA receptor, a key player in glutamatergic neurotransmission.[1] Dysregulation of this system is implicated in a range of neurological and psychiatric disorders, including major depressive disorder and Alzheimer's disease.[1] This guide provides a comprehensive comparison of key findings from FENM research, presenting supporting experimental data and detailed protocols to facilitate replication and further investigation.
Comparative Efficacy and Safety Profile
FENM has been evaluated in various preclinical models, often in direct comparison to its parent compound, memantine, and the well-characterized NMDA receptor antagonist, (R,S)-ketamine.
Behavioral Effects
In studies investigating stress-induced maladaptive behaviors, FENM demonstrated significant antidepressant-like and anxiolytic effects. When administered after a stressful event, FENM was found to decrease behavioral despair and reduce perseverative behavior.[1] Furthermore, it facilitated extinction learning when given after re-exposure to a fear-associated context.[1] As a prophylactic, FENM attenuated the development of learned fear and decreased stress-induced behavioral despair.[1]
Notably, while both FENM and (R,S)-ketamine reduced immobility time in the forced swim test, a measure of antidepressant efficacy, FENM did not induce an increase in the expression of c-fos in the ventral hippocampal cornu ammonis 3 (vCA3), unlike (R,S)-ketamine.[1] This suggests a potentially different neurobiological mechanism and a lower risk of certain side effects associated with ketamine. Furthermore, unlike memantine, FENM did not appear to produce non-specific side effects or alter sensorimotor gating and locomotion in rat models.[3]
In a mouse model of Alzheimer's disease (APP/PS1 mice), long-term treatment with FENM starting at a presymptomatic age showed significant protection against age-related cognitive decline in spatial working memory, recognition memory, and spatial reference memory.
Neurobiological Mechanisms
The primary target of FENM is the NMDA receptor. Radioligand binding assays have determined the inhibitory constant (Ki) of FENM to be 3.5 μM, compared to 0.53 μM for (R,S)-ketamine, indicating a lower binding affinity for the NMDA receptor.[1] Despite this, both FENM and (R,S)-ketamine were found to attenuate large-amplitude AMPA receptor-mediated bursts in the vCA3 region of the hippocampus, suggesting a shared downstream mechanism of action.[1]
In the context of Alzheimer's disease, FENM treatment in APP/PS1 mice led to a significant decrease in insoluble Aβ1-42 levels and a reduction in amyloid plaque number and intensity in the polymorph layer of the dentate gyrus. The therapeutic effects were also associated with a reduction in microglial activation, suggesting an anti-inflammatory component to its neuroprotective action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies of this compound.
| Compound | Binding Affinity (Ki) for NMDA Receptor | Dosage Range (Behavioral Studies) | Key Behavioral Outcomes | Effect on vCA3 c-fos Expression |
| Fluoroethylnormemantine (FENM) | 3.5 μM[1] | 10, 20, 30 mg/kg (mice)[1] | Decreased behavioral despair, reduced perseverative behavior, facilitated extinction learning.[1] | No significant increase.[1] |
| (R,S)-Ketamine | 0.53 μM[1] | 30 mg/kg (mice)[1] | Reduced immobility in Forced Swim Test. | Significantly higher number of c-fos+ neurons.[1] |
| Memantine | Not explicitly stated in these studies | 10 mg/kg (mice)[1] | Did not significantly reduce immobility in Forced Swim Test on day 2.[1] | Not explicitly stated in these studies |
| Compound | Treatment Regimen (APP/PS1 Mice) | Key Neuropathological Outcomes | Key Cognitive Outcomes |
| Fluoroethylnormemantine (FENM) | 1 or 5 mg/kg/day in drinking water (presymptomatic) | Significant decrease in insoluble Aβ1-42 levels; reduced amyloid plaque number and intensity. | Protection against age-related deficits in spatial working memory, recognition memory, and spatial reference memory. |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison.
In Vitro Radioligand Binding Assay
-
Objective: To determine the binding affinity of FENM and comparison compounds to the NMDA receptor.
-
Method: Competitive radioligand binding assays were performed using a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801) and varying concentrations of the test compounds (FENM, (R,S)-ketamine). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
Patch Clamp Electrophysiology
-
Objective: To assess the effect of drug administration on glutamatergic activity.
-
Method: Whole-cell patch-clamp recordings were obtained from pyramidal neurons in the vCA3 region of the hippocampus in brain slices from mice previously treated with saline, FENM, or (R,S)-ketamine. Spontaneous excitatory postsynaptic currents (sEPSCs) mediated by AMPA receptors were recorded to measure the frequency and amplitude of glutamatergic bursts.
Behavioral Testing: Forced Swim Test (FST)
-
Objective: To evaluate antidepressant-like effects of the compounds.
-
Method: Mice were placed in a cylinder of water from which they cannot escape. The duration of immobility (floating) is measured over a set period. A decrease in immobility time is interpreted as an antidepressant-like effect. The test is typically conducted over two days, with drug administration occurring before the second day's trial.
Behavioral Testing: Contextual Fear Conditioning (CFC)
-
Objective: To assess the effects of the compounds on fear learning and memory.
-
Method: Mice are placed in a novel context (the conditioning chamber) and receive a mild foot shock paired with an auditory cue. Fear is measured by the amount of time the animal spends "freezing" (a state of immobility). To test for fear memory and extinction, mice are later re-exposed to the context or the cue alone, and freezing behavior is quantified.
Immunohistochemistry and Western Blotting
-
Objective: To quantify protein expression in the hippocampus.
-
Method:
-
Immunohistochemistry: Brain tissue is sectioned, and slices are incubated with primary antibodies specific to a target protein (e.g., c-fos). A secondary antibody conjugated to a fluorescent marker is then applied, allowing for visualization and quantification of the protein's location and abundance using microscopy.
-
Western Blotting: Hippocampal tissue is homogenized, and proteins are separated by size using gel electrophoresis. The separated proteins are transferred to a membrane and probed with antibodies specific to the target proteins (e.g., NR2A and GluR1 subunits of NMDA and AMPA receptors, respectively) to determine their relative expression levels.
-
Alzheimer's Disease Mouse Model (APP/PS1) Studies
-
Objective: To evaluate the long-term neuroprotective and cognitive-enhancing effects of FENM.
-
Method:
-
Treatment: APP/PS1 transgenic mice and wild-type littermates were administered FENM in their drinking water from a presymptomatic age (e.g., 3 months) to a symptomatic age (e.g., 12 months).
-
Behavioral Analysis: A battery of cognitive tests, including the spontaneous alternation Y-maze (spatial working memory), novel object recognition test (recognition memory), and Morris water maze (spatial reference memory), were performed at various ages.
-
Neuropathological Analysis: At the end of the treatment period, brain tissue was collected and analyzed for amyloid-beta (Aβ) plaque load using immunohistochemistry and for soluble and insoluble Aβ levels using ELISA. Microglial activation was assessed by staining for markers like Iba1.
-
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway and experimental workflows.
Caption: Proposed mechanism of FENM as an NMDA receptor antagonist.
Caption: Experimental workflow for preclinical behavioral studies.
References
- 1. Fluoroethylnormemantine, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluoroethylnormemantine (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]
- 3. researchgate.net [researchgate.net]
Assessing the Translational Potential of Fluoroethylnormemantine Hydrochloride: A Comparative Guide for Researchers
In the landscape of neurodegenerative disease therapeutics, particularly Alzheimer's disease, the quest for novel compounds with improved efficacy and safety profiles is paramount. This guide provides a comprehensive comparison of Fluoroethylnormemantine hydrochloride (FENM), a novel N-methyl-D-aspartate (NMDA) receptor antagonist, with established treatments: memantine (B1676192), and the acetylcholinesterase inhibitors (AChEIs) donepezil (B133215), galantamine, and rivastigmine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of preclinical and clinical data to assess the translational potential of FENM.
Mechanism of Action: A Tale of Two Pathways
The current pharmacological treatments for Alzheimer's disease primarily target two key pathways implicated in its pathophysiology: the glutamatergic and cholinergic systems.
Glutamatergic Pathway and NMDA Receptor Antagonism: Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system and plays a crucial role in learning and memory by activating NMDA receptors.[1] However, excessive glutamate can lead to excitotoxicity, a process that damages neurons and is implicated in neurodegenerative disorders.[1]
-
Fluoroethylnormemantine (FENM) and Memantine: Both FENM and its parent compound, memantine, are uncompetitive NMDA receptor antagonists.[2][3] They block the NMDA receptor channel when it is excessively open, thereby preventing prolonged influx of calcium ions that triggers neurotoxic cascades.[1] This mechanism is thought to protect neurons from excitotoxic damage while still allowing for normal synaptic transmission.
Cholinergic Pathway and Acetylcholinesterase Inhibition: The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (B1216132) (ACh) contributes to cognitive decline.[4][5] Acetylcholinesterase (AChE) is the enzyme responsible for breaking down ACh in the synaptic cleft.[4][6]
-
Donepezil, Galantamine, and Rivastigmine: These drugs are all acetylcholinesterase inhibitors.[4][5] By inhibiting AChE, they increase the concentration and duration of action of ACh at the synapse, thereby enhancing cholinergic signaling.[4][5] Galantamine also has a dual mechanism of action, as it positively modulates nicotinic acetylcholine receptors.[7]
Comparative Data Presentation
The following tables summarize the available quantitative data for FENM and the comparator drugs, focusing on preclinical and clinical findings related to efficacy and safety.
Table 1: Preclinical Efficacy and Safety Comparison
| Parameter | Fluoroethylnormemantine (FENM) | Memantine | Donepezil | Galantamine | Rivastigmine |
| Mechanism of Action | Uncompetitive NMDA Receptor Antagonist | Uncompetitive NMDA Receptor Antagonist[3] | Reversible Acetylcholinesterase Inhibitor[8] | Reversible Acetylcholinesterase Inhibitor & Nicotinic Receptor Modulator[7] | Pseudo-irreversible Acetylcholinesterase & Butyrylcholinesterase Inhibitor |
| Animal Model Efficacy (Cognitive Enhancement) | Improved performance in passive avoidance and Morris water maze tests. | Improved cognitive performance in various animal models of AD. | Improved learning and memory in animal models of cognitive impairment. | Demonstrated cognitive improvement in preclinical models. | Showed positive effects on cognition in animal studies. |
| Neuroprotective Effects | Demonstrated neuroprotective effects against Aβ-induced toxicity.[9] | Shown to have neuroprotective properties in preclinical studies. | Some evidence suggests potential neuroprotective effects beyond AChE inhibition. | Preclinical data suggests potential neuroprotective actions. | Evidence for neuroprotection in preclinical models. |
| Key Preclinical Safety Findings | Did not produce nonspecific side effects or alter sensorimotor gating or locomotion at effective doses.[10] | Can cause motor impairments and other side effects at higher doses. | Cholinergic side effects (e.g., salivation, tremors) observed in animal studies. | Dose-dependent cholinergic side effects. | Cholinergic side effects are a primary concern in preclinical safety studies. |
Table 2: Clinical Efficacy and Safety Comparison
| Parameter | Fluoroethylnormemantine (FENM) | Memantine | Donepezil | Galantamine | Rivastigmine |
| Approved Indications | Investigational | Moderate to severe Alzheimer's Disease[11] | Mild, moderate, and severe Alzheimer's Disease[8] | Mild to moderate Alzheimer's Disease[12] | Mild to moderate Alzheimer's Disease and Parkinson's disease dementia |
| Primary Efficacy Outcomes (Clinical Trials) | Phase 1 completed, assessing safety and pharmacokinetics.[13] | Statistically significant improvement in ADAS-cog and CIBIC-plus scores compared to placebo.[14] | Significant improvements in ADAS-cog and CIBIC-plus scores versus placebo.[8] | Significant improvement in ADAS-cog scores and global function compared to placebo.[15] | Demonstrated efficacy in improving cognitive and global measures.[16] |
| Common Adverse Events (Human Trials) | To be determined in larger trials. | Dizziness, headache, confusion, agitation, falls.[17] | Nausea, diarrhea, insomnia, vomiting, muscle cramps.[8] | Nausea, vomiting, diarrhea, dizziness, headache.[7] | Nausea, vomiting, diarrhea, dizziness, headache, anorexia.[18] |
| Discontinuation Rate due to Adverse Events | To be determined. | Similar to placebo in many trials.[17] | Generally low, dose-dependent. | Varies by dose and formulation. | Higher than placebo, particularly with oral formulations.[18] |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical assessment of these compounds are provided below.
NMDA Receptor Binding Assay
Objective: To determine the binding affinity of a compound to the NMDA receptor.
Methodology:
-
Membrane Preparation: Synaptic membranes are prepared from the cortex or hippocampus of rodent brains. The tissue is homogenized in a buffered solution and centrifuged to pellet the membranes.
-
Radioligand Binding: The membranes are incubated with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) and varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Scintillation Counting: The radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is used to determine the binding affinity (Ki) of the compound for the NMDA receptor.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To measure the ability of a compound to inhibit the activity of acetylcholinesterase.
Methodology:
-
Reagent Preparation: Prepare a phosphate (B84403) buffer (pH 8.0), a solution of acetylthiocholine (B1193921) iodide (ATCI), and a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The test compound is dissolved in a suitable solvent (e.g., DMSO).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, AChE enzyme is pre-incubated with various concentrations of the test compound or vehicle control for a specified period.
-
Reaction Initiation: The enzymatic reaction is initiated by adding ATCI and DTNB to the wells. AChE hydrolyzes ATCI to thiocholine.
-
Colorimetric Detection: Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm over time.[19]
-
Data Analysis: The rate of TNB formation is proportional to AChE activity. The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.[19]
Morris Water Maze Test
Objective: To assess spatial learning and memory in rodents.
Methodology:
-
Apparatus: A large circular pool is filled with opaque water. A small escape platform is hidden just below the water surface. Visual cues are placed around the room.
-
Acquisition Phase: The animal is placed in the pool from different starting positions and must learn to find the hidden platform using the distal visual cues. The time taken to find the platform (escape latency) and the path taken are recorded. This is typically repeated for several trials over multiple days.[20][21][22]
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period. The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.[21][22]
-
Data Analysis: Key parameters analyzed include escape latency, swim distance, and time spent in the target quadrant during the probe trial.
Passive Avoidance Test
Objective: To evaluate fear-motivated learning and memory.
Methodology:
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a door. The floor of the dark chamber can deliver a mild electric foot shock.[23][24]
-
Training (Acquisition): The animal is placed in the light compartment. When it enters the dark compartment (which rodents naturally prefer), the door closes, and a brief, mild foot shock is delivered.[13][23][24]
-
Testing (Retention): After a set period (e.g., 24 hours), the animal is placed back in the light compartment, and the latency to enter the dark compartment is measured.[13][23][24]
-
Data Analysis: A longer latency to enter the dark compartment during the retention test indicates better memory of the aversive experience.
Mandatory Visualizations
Signaling Pathways
Caption: NMDA Receptor Signaling Pathway and the Action of FENM/Memantine.
Caption: Cholinergic Signaling and the Action of Acetylcholinesterase Inhibitors.
Experimental Workflow
Caption: Experimental Workflow for the Morris Water Maze Test.
Conclusion: Assessing the Translational Potential of this compound
This compound emerges as a promising candidate for the treatment of neurodegenerative diseases like Alzheimer's. Its mechanism of action as an NMDA receptor antagonist is well-established for neuroprotection. Preclinical studies suggest that FENM may offer an improved safety profile compared to its parent compound, memantine, by not inducing motor deficits at therapeutically relevant doses.[10] The initial first-in-human study will provide crucial data on its safety and pharmacokinetics in humans.
Compared to acetylcholinesterase inhibitors, FENM targets a different, and potentially complementary, pathological pathway. The combination of an NMDA receptor antagonist with an AChEI is a current therapeutic strategy, and FENM could potentially offer a better-tolerated alternative to memantine in such combination therapies.
However, the translational potential of FENM hinges on the outcomes of robust clinical trials. Future research should focus on establishing its efficacy in improving cognitive and functional outcomes in patients with Alzheimer's disease. Head-to-head comparison trials with existing treatments will be essential to definitively determine its place in the therapeutic arsenal. The favorable preclinical safety profile of FENM warrants its continued investigation as a potentially valuable new treatment option for neurodegenerative disorders.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Effects of galantamine in a 2-year, randomized, placebo-controlled study in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Donepezil in Patients With Alzheimer’s Disease in Assisted Living Facilities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Passive avoidance (step-down test) [protocols.io]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. scantox.com [scantox.com]
- 14. ahajournals.org [ahajournals.org]
- 15. e-century.us [e-century.us]
- 16. Safety and Efficacy of Rivastigmine in Patients With Alzheimer's Disease Not Responding Adequately to Donepezil: An Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cochranelibrary.com [cochranelibrary.com]
- 19. benchchem.com [benchchem.com]
- 20. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 21. UC Davis - Morris Water Maze [protocols.io]
- 22. mmpc.org [mmpc.org]
- 23. What is a Passive Avoidance Test? [sandiegoinstruments.com]
- 24. Passive avoidance test [panlab.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Fluoroethylnormemantine Hydrochloride
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like Fluoroethylnormemantine hydrochloride are paramount for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its safe disposal, ensuring compliance with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
While one Safety Data Sheet (SDS) classifies Fluoroethylnormemantine as not a hazardous substance or mixture under GHS, it is crucial to handle this research chemical with care, adhering to standard laboratory safety practices[1]. The closely related compound, Memantine hydrochloride, is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation[2]. Therefore, a cautious approach is warranted.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear protective gloves[1].
-
Eye Protection: Use safety goggles with side-shields[1].
-
Skin and Body Protection: Wear impervious clothing to prevent skin contact[1].
-
Respiratory Protection: Use a suitable respirator, especially when handling the compound in powdered form to avoid dust and aerosol formation[1].
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[1].
-
Ensure that an eyewash station and safety shower are readily accessible[1][3].
Quantitative Safety Data Summary
The following table summarizes key safety information for this compound and the related compound Memantine hydrochloride.
| Hazard Classification | Fluoroethylnormemantine | Memantine hydrochloride |
| Acute Toxicity (Oral) | Not classified as hazardous[1] | Harmful if swallowed[2][4] |
| Acute Toxicity (Dermal) | Not classified as hazardous[1] | Harmful in contact with skin[2] |
| Acute Toxicity (Inhalation) | Not classified as hazardous[1] | Harmful if inhaled[2] |
| Skin Corrosion/Irritation | No data available | Causes skin irritation[2][3] |
| Serious Eye Damage/Irritation | No data available | Causes serious eye irritation[2] |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound with household garbage or allow it to enter the sewage system[2].
1. Waste Segregation and Collection:
-
Collect waste this compound, including contaminated materials (e.g., pipette tips, weighing paper, absorbent material), in a designated, leak-proof, and sealable container.
-
Use a hard-walled container with a screw-top lid[5].
-
If dealing with solutions, absorb them with a non-reactive absorbent material like diatomite or universal binders before placing them in the waste container[1].
2. Labeling:
-
Clearly label the waste container as "Hazardous Waste" or "Chemical Waste for Disposal".
-
The label should include:
-
The full chemical name: "this compound"
-
Any known hazard pictograms (based on the more cautious data from related compounds, consider using the GHS pictogram for "Harmful")
-
The date of accumulation.
-
-
Your institution's EHS office may provide specific hazardous waste labels to be used[5].
3. Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area until collection[5].
-
This area should be away from incompatible materials, particularly strong oxidizing agents[4].
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak[5].
4. Arranging for Disposal:
-
Contact your institution's EHS office or a certified chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Follow all institutional and local regulations for the disposal of chemical waste[2][4].
5. Decontamination:
-
Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with alcohol[1].
-
Dispose of any contaminated cleaning materials (e.g., wipes, gloves) in the designated chemical waste container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
